Daturabietatriene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-[(4bR,8S,8aS)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol |
InChI |
InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m1/s1 |
InChI Key |
FKCPLBHSZGVMNG-RLLQIKCJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Daturabietatriene: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturabietatriene, a tricyclic diterpene isolated from Datura metel, has been identified as abieta-8,11,13-triene-15,18-diol. This document provides a detailed technical guide on its chemical structure, physicochemical properties, and known biological activities. It includes a summary of available spectral data and outlines a general protocol for its isolation. This whitepaper aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related abietane (B96969) diterpenes.
Chemical Structure and Properties
This compound is chemically known as abieta-8,11,13-triene-15,18-diol. Its structure is characterized by a tricyclic abietane core with hydroxyl groups at positions C-15 and C-18.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | abieta-8,11,13-triene-15,18-diol | |
| Synonyms | This compound | |
| CAS Number | 65894-41-9 | [1] |
| Molecular Formula | C₂₀H₃₀O₂ | [1] |
| Molecular Weight | 302.45 g/mol | [1] |
| Boiling Point | 426.4 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
Spectral Data
Table 2: Predicted and Representative Spectral Data for Abietane Diterpenes
| Technique | Observed Features (for related compounds) |
| ¹H NMR | Signals for aromatic protons, methyl groups, and protons adjacent to hydroxyl groups are characteristic. For similar abietane diterpenes, aromatic protons appear in the δ 7-8 ppm region, and methyl protons as singlets between δ 0.9-1.3 ppm.[2] |
| ¹³C NMR | Characteristic signals for aromatic carbons (δ 120-150 ppm), quaternary carbons, and carbons bearing hydroxyl groups. For related compounds, the C-18 bearing a hydroxyl group resonates around δ 60-70 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected. Fragmentation patterns often involve the loss of water (M-18) and cleavage of the isopropyl group. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations in the aromatic ring are expected around 3000-3100 cm⁻¹. |
Experimental Protocols
Isolation of this compound from Datura metel
The following is a general protocol for the isolation of diterpenoids from Datura metel, which can be adapted for the specific isolation of this compound.
Workflow for Isolation and Purification:
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material: Dried and powdered stem bark of Datura metel is used as the starting material.
-
Extraction: The powdered plant material is exhaustively extracted with ethanol using a Soxhlet apparatus.
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: The crude extract is subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. This typically involves partitioning between chloroform and water, followed by partitioning of the chloroform fraction between petroleum ether and aqueous methanol.
-
Chromatography: The resulting fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of petroleum ether and chloroform.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions containing the compound of interest are combined and further purified by recrystallization or preparative TLC to yield pure this compound.[3]
Biological Activity and Potential Signaling Pathways
Abietane diterpenes, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[4][5]
Anticancer Activity
Several synthetic rearranged abietanes have demonstrated cytotoxicity in various cancer cell lines, including colon cancer (HT29), hepatocellular carcinoma (Hep G2), and murine melanoma (B16-F10).[4] Studies on these related compounds suggest that their mechanism of action may involve the induction of apoptosis and cell cycle arrest.[4]
Anti-inflammatory Activity
The anti-inflammatory potential of abietane diterpenes has been evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophage cell lines (RAW 264.7).[4] This suggests a potential role for these compounds in modulating inflammatory pathways.
Hypothesized Signaling Pathway Involvement:
Based on the activities of related compounds, this compound may influence key signaling pathways involved in cell proliferation and inflammation. A potential, though currently speculative, pathway is the NF-κB signaling cascade, a critical regulator of the inflammatory response.
Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This compound (abieta-8,11,13-triene-15,18-diol) represents a promising natural product for further investigation. Its structural similarity to other biologically active abietane diterpenes suggests potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a consolidated resource to facilitate future research into the pharmacology and therapeutic development of this compound. Further studies are warranted to fully elucidate its spectral characteristics, refine isolation protocols, and confirm its mechanisms of action and specific signaling pathway interactions.
References
Physical and chemical properties of Daturabietatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturabietatriene, a tricyclic diterpene with the molecular formula C20H30O2, is a natural product isolated from the stem bark of Datura metel Linn.[1][2][3] Its structure has been elucidated as 15,18-dihydroxyabietatriene. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, including its spectroscopic data. While specific biological activities and signaling pathways for this compound have not been extensively studied, this document outlines the general biological potential of related compounds and provides a framework for future research.
Physicochemical Properties
Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| Chemical Formula | C20H30O2 | [1] |
| Molecular Weight | 302.5 g/mol | [1] |
| CAS Number | 65894-41-9 | |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported |
Chemical Structure and Spectroscopic Data
The structure of this compound has been identified as 15,18-dihydroxyabietatriene[1][3].
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak at m/z 302, which corresponds to the molecular formula C20H30O2[1]. Key fragmentation patterns observed in the mass spectrum include ion fragments at m/z 202, 143, 100, 85, 69, and 71, which are indicative of the abietatriene (B1232550) skeleton and the presence of a hydroxymethylene group in ring A[1].
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays absorption bands characteristic of a hydroxyl group and an aromatic ring. Key absorptions are observed at 1640 cm⁻¹, 1460 cm⁻¹, and 898 cm⁻¹[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound shows signals consistent with its diterpenoid structure. Key chemical shifts include:
-
A doublet at δ 7.00 (J=9.0 Hz) assigned to H-11.
-
A multiplet at δ 6.93 ascribed to H-12.
-
A broad singlet at δ 6.80 (J=3.0 Hz) assigned to H-14.
-
Two hydroxylmethylene signals at δ 3.53 and δ 3.40.
-
Two methyl signals at δ 1.23 (Me-19, Me-20) and δ 1.20 (Me-16, Me-17)[1].
¹³C NMR: Detailed ¹³C NMR data for this compound is not currently available in the public domain.
Experimental Protocols
Isolation of this compound from Datura metel
The following is a generalized workflow for the isolation of this compound based on the available literature.
A detailed experimental protocol for the isolation of this compound from the stem bark of Datura metel has not been fully published. The process would typically involve the extraction of the dried and powdered plant material with a suitable organic solvent, followed by chromatographic techniques to separate and purify the compound.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are lacking. However, extracts of Datura metel have been reported to possess various pharmacological properties, including antimicrobial and antioxidant activities[4][5]. Abietane diterpenoids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological effects, such as anti-inflammatory, antimicrobial, and antitumor activities.
Given the absence of specific data for this compound, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for a generic bioactive compound, which could be a starting point for future investigations into this compound's biological effects.
Conclusion and Future Directions
This compound is a structurally characterized tricyclic diterpene with potential for further scientific investigation. The current body of knowledge is limited, and significant research is required to fully understand its physicochemical properties and biological activities. Future research should focus on:
-
Complete Physicochemical Characterization: Determination of melting point, boiling point, and solubility in various solvents.
-
Comprehensive Spectroscopic Analysis: Acquisition and full assignment of ¹³C NMR data.
-
Total Synthesis: Development of a synthetic route to enable the production of larger quantities for biological testing.
-
Biological Screening: A thorough investigation of its potential pharmacological activities, including but not limited to anti-inflammatory, antimicrobial, and cytotoxic effects.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.
This technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this compound. The information provided herein highlights the existing knowledge gaps and outlines a clear path for future research and development.
References
Daturabietatriene: Unraveling the Biological Potential of a Diterpene from Datura Species
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Daturabietatriene, a tricyclic diterpene isolated from medicinal plants of the Datura genus, represents a molecule of interest within the broader context of the pharmacological activities exhibited by these plants. While direct and extensive research on the isolated compound remains limited, the extracts of Datura species, in which this compound is a known constituent, have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the biological activities of Datura extracts containing this compound. It is crucial to note that the activities described herein are attributable to the complex mixture of phytochemicals present in the extracts and not solely to this compound. This document aims to equip researchers, scientists, and drug development professionals with a detailed summary of existing data, experimental methodologies, and potential avenues for future research into the therapeutic applications of this class of compounds.
Introduction
The genus Datura, belonging to the Solanaceae family, has a long history in traditional medicine across various cultures, where it has been utilized for its medicinal and, at times, toxic properties. Phytochemical investigations have revealed a rich diversity of secondary metabolites, including alkaloids, flavonoids, and terpenoids. Among these, this compound, a diterpene, has been identified as a constituent of Datura metel. While the pharmacological profile of many alkaloids from Datura is well-documented, the specific biological role of this compound is yet to be fully elucidated. This guide synthesizes the available scientific literature on the biological activities associated with Datura extracts known to contain this diterpene, providing a foundation for further targeted research.
Antimicrobial Activity
Extracts from various parts of Datura plants have shown significant antimicrobial properties against a range of pathogenic bacteria and fungi. These findings suggest the potential of Datura species as a source of novel antimicrobial agents.
Quantitative Data on Antimicrobial Activity
The following table summarizes the antimicrobial activity of different Datura extracts as reported in the literature. It is important to reiterate that these activities reflect the synergistic or individual effects of multiple compounds within the extracts.
| Plant Species | Extract Type | Microorganism | Assay | Result (Zone of Inhibition in mm) |
| Datura stramonium | Ethanolic Leaf Extract (200 µg/mL) | Staphylococcus aureus | Disk Diffusion | 20 mm[1] |
| Datura stramonium | Ethanolic Leaf Extract (200 µg/mL) | Candida albicans | Disk Diffusion | 18 mm[1] |
Experimental Protocols
The disk diffusion method is a widely used technique to assess the antimicrobial activity of plant extracts.[1]
-
Preparation of Inoculum: A standardized microbial suspension is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the inoculum and spread evenly over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Application of Extract: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the plant extract and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 25°C for 48 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Extracts from Datura species have been investigated for their potential to modulate inflammatory pathways.
Quantitative Data on Anti-inflammatory Activity
| Plant Species | Extract Type | Cell Line / Model | Assay | Concentration | Result (% Inhibition of NO) |
| Datura innoxia | Leaf Extract | Murine Macrophages | Griess Reaction | 10 µg/mL | 30.05 ± 3.11%[2] |
| Datura stramonium | Leaf Extract | Murine Macrophages | Griess Reaction | 10 µg/mL | 25.70 ± 2.04%[2] |
| Datura stramonium | Flower Extract Subfraction P1 | RAW 264.7 Macrophages | Nitric Oxide Production | - | IC50: 6.77 ± 0.03 µg/mL[3] |
| Datura stramonium | Flower Extract Subfraction P2 | RAW 264.7 Macrophages | Nitric Oxide Production | - | IC50: 7.16 ± 0.2 µg/mL[3] |
| Datura stramonium | Flower Extract Subfraction P3 | RAW 264.7 Macrophages | Nitric Oxide Production | - | IC50: 7.55 ± 0.09 µg/mL[3] |
Experimental Protocols
This assay measures the ability of a substance to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the plant extract for a defined period.
-
Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the extract.
-
Nitrite (B80452) Quantification: After incubation (typically 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Anticancer Activity
The cytotoxic and antiproliferative effects of Datura extracts against various cancer cell lines have been a subject of scientific inquiry, suggesting the presence of compounds with potential anticancer properties.
Quantitative Data on Anticancer Activity
| Plant Species | Extract Type | Cell Line | Assay | Concentration | Result (% Cell Viability) |
| Datura stramonium | Leaf Extract | HeLa | CellTiter-Glo® | 50 µg/mL | 13.33 ± 3.05%[2] |
| Datura innoxia | Leaf Extract | MCF-7 | CellTiter-Glo® | 50 µg/mL | 42.67 ± 2.52%[2] |
Experimental Protocols
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2]
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with different concentrations of the plant extract for a specified duration (e.g., 48 or 72 hours).
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescence is measured using a luminometer, and the percentage of cell viability is calculated relative to untreated control cells.
Visualizations: Workflows and Logical Relationships
To provide a clearer understanding of the experimental processes and the logical flow of bioactivity screening, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
The scientific literature strongly suggests that extracts from Datura species, which contain this compound among other phytochemicals, possess promising antimicrobial, anti-inflammatory, and anticancer properties. However, a significant knowledge gap exists regarding the specific contribution of this compound to these observed biological activities.
Future research should prioritize the following:
-
Isolation and Purification: Development of efficient protocols for the isolation and purification of this compound in sufficient quantities for comprehensive biological screening.
-
In-depth Biological Evaluation: Systematic in vitro and in vivo testing of pure this compound to determine its specific antimicrobial, anti-inflammatory, and anticancer activities, including the determination of IC50 values and elucidation of its mechanism of action.
-
Synergistic Studies: Investigation of potential synergistic or antagonistic interactions between this compound and other compounds present in Datura extracts.
-
Signaling Pathway Analysis: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
A focused research effort on this compound will be instrumental in validating its potential as a lead compound for the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and direct such future investigations.
References
Daturabietatriene and its Place Within the Abietane Diterpene Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of daturabietatriene (B27229), a specific abietane (B96969) diterpene, and its broader chemical family. While research on this compound itself is limited, this document extrapolates from the extensive knowledge of abietane diterpenes to provide a thorough understanding of its likely characteristics, biological potential, and methods for its study. This guide covers the core chemical structure, biosynthesis, known and potential biological activities, and detailed experimental protocols relevant to the isolation and analysis of these compounds. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.
Introduction to Abietane Diterpenes
Abietane diterpenes are a large and structurally diverse class of natural products characterized by a tricyclic 20-carbon skeleton.[1] These compounds are biosynthesized from geranylgeranyl diphosphate (B83284) (GGPP) and are widely distributed in the plant kingdom, particularly in conifers and various angiosperm families.[2][3] The abietane framework can be extensively modified through oxidation, rearrangement, and substitution, leading to a vast array of derivatives with significant biological activities.[4] These activities include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, making them a subject of considerable interest in pharmacology and drug development.[5][6]
This compound: A Specific Abietane Diterpene
This compound is a tricyclic diterpene that has been isolated from the steam bark of Datura metel Linn.[7] It is classified as an abietatriene (B1232550), a subgroup of abietane diterpenes characterized by an aromatic C-ring.[2]
Chemical Structure and Properties
The structure of this compound has been elucidated as 15,18-dihydroxyabietatriene.[7] Key chemical information is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀O₂ | [8][9] |
| Molecular Weight | 302.45 g/mol | [8] |
| CAS Number | 65894-41-9 | [8] |
| Chemical Name | 15,18-dihydroxyabietatriene | [7] |
Biosynthesis of Abietane Diterpenes
The biosynthesis of abietane diterpenes is a multi-step enzymatic process that begins with the universal precursor for terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Caption: Biosynthetic pathway of abietane diterpenes.
The initial steps involve the formation of GGPP.[5] GGPP is then cyclized by a class II diterpene synthase, copalyl diphosphate synthase (CPPS), to form (+)-copalyl diphosphate.[10] A class I diterpene synthase, such as miltiradiene synthase, then converts (+)-CPP to miltiradiene.[11] Miltiradiene can spontaneously oxidize to form the aromatic abietatriene skeleton.[5] Subsequent hydroxylation and other modifications, often catalyzed by cytochrome P450 monooxygenases, lead to the diverse array of abietane diterpenes, including this compound.[10]
Biological Activities of Abietane Diterpenes
While specific biological activities of this compound have not been extensively reported, the abietane diterpene class exhibits a wide range of pharmacological effects. Given its structural similarity to other bioactive abietanes, it is plausible that this compound may share some of these properties.
Anti-inflammatory Activity
Many abietane diterpenes have demonstrated potent anti-inflammatory effects. For instance, compounds isolated from Medusantha martiusii significantly reduced TNF-α levels in stimulated BV2 microglia.[12] This activity is often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[12]
Anticancer Activity
Certain abietane diterpenes have shown promising anticancer properties. For example, tanshinones, a group of abietane-type norditerpenoids from Salvia miltiorrhiza, inhibit cancer cell growth, induce apoptosis, and regulate cell cycle in various human cancer cell lines.[6] The IC₅₀ values for some of these compounds are in the micromolar range.[6]
Antimicrobial Activity
The antimicrobial potential of abietane diterpenes has also been recognized. While specific data for this compound is unavailable, extracts from Datura species, which contain a variety of terpenes, have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains.[13]
The following table summarizes the reported IC₅₀ values for some bioactive abietane diterpenes.
| Compound | Biological Activity | Cell Line/Organism | IC₅₀ (µM) | Reference |
| Tanshinone I | Anti-proliferative | HEC-1-A (endometrial cancer) | 20 | [6] |
| Agastol | HIV-1 Protease Inhibition | - | 360 | [14] |
| Szemaoenoids K & L | Cytotoxic | HCT-116 (colon cancer) | 8.8 - 14.5 | [15] |
| Szemaoenoids N & O | Cytotoxic | HT-29 (colon cancer) | 16.7 - 34.3 | [15] |
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible study of natural products. The following sections outline methodologies for the isolation and quantification of abietane diterpenes, which can be adapted for the study of this compound.
Isolation of Abietane Diterpenes from Plant Material
The following workflow outlines a general procedure for the extraction and isolation of abietane diterpenes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Aromatic abietane diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 6. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. chemfarms.com [chemfarms.com]
- 10. Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Abietane Diterpenes from Medusantha martiusii and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Isolation, identification and bioactivities of abietane diterpenoids from Premna szemaoensis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity of Daturabietatriene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature available through initial searches does not provide specific data on the cytotoxicity of Daturabietatriene. This document, therefore, presents a broader overview of the cytotoxic properties of extracts from the Datura genus, from which this compound may be isolated. The experimental protocols and potential mechanisms of action discussed are based on studies of these extracts and general cancer research, providing a foundational framework for the preliminary cytotoxic screening of novel compounds like this compound.
Introduction
The genus Datura, belonging to the Solanaceae family, comprises several species known for their rich content of bioactive secondary metabolites.[1] Historically used in traditional medicine, various species of Datura have been investigated for their therapeutic potential, including anticancer properties.[1][2] While specific research on this compound is limited in the public domain, studies on extracts from Datura stramonium and Datura inoxia have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] These findings suggest that compounds within these extracts, potentially including this compound, warrant further investigation as potential anticancer agents.
This technical guide provides a summary of the available data on the cytotoxicity of Datura species extracts, outlines standard experimental protocols for cytotoxicity screening, and visualizes a common signaling pathway implicated in chemically induced apoptosis.
Quantitative Cytotoxicity Data of Datura Species Extracts
The following table summarizes the cytotoxic activity of ethyl acetate (B1210297) leaf extracts from Datura stramonium (DSL-EA) and Datura inoxia (DIL-EA) against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Extract | Cell Line | Cancer Type | IC50 (µg/mL) |
| DIL-EA | PC-3 | Prostate Cancer | < 3 |
| MDA-MB-231 | Breast Cancer | < 3 | |
| MCF-7 | Breast Cancer | < 3 | |
| DSL-EA & DIL-EA | Brine Shrimp | General Toxicity | < 12.5 |
Data extracted from preclinical anticancer studies on Datura stramonium and Datura inoxia.[1]
Experimental Protocols for Cytotoxicity Screening
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of natural compounds.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as PC-3 (prostate), MDA-MB-231 (breast), and MCF-7 (breast) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against compound concentration.
Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary in vitro screening of a novel compound for cytotoxic activity.
Caption: Workflow for in vitro cytotoxicity screening.
Generalized Apoptotic Signaling Pathway
Many natural compounds exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that is often investigated.
Caption: Generalized intrinsic apoptosis pathway.
Conclusion and Future Directions
While direct evidence for the cytotoxicity of this compound is currently lacking in accessible scientific literature, the demonstrated anticancer activity of extracts from the Datura genus provides a strong rationale for its investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational approach for the preliminary cytotoxic screening of this compound. Future research should focus on isolating this compound and systematically evaluating its cytotoxic effects against a panel of cancer cell lines. Subsequent studies could then elucidate its specific mechanism of action, including its impact on apoptotic signaling pathways, to determine its potential as a novel anticancer therapeutic.
References
Diterpenes from Datura: A Technical Review of a Novel Class of Bioactive Compounds
For Immediate Release
A comprehensive technical review of diterpenes isolated from the Datura genus reveals a promising new frontier in natural product chemistry and drug development. While the genus is historically recognized for its tropane (B1204802) alkaloids, recent research has unveiled a structurally diverse array of ent-kaurane diterpenoids with significant biological activities, particularly anti-inflammatory and potential anticancer properties. This guide provides an in-depth analysis of these compounds for researchers, scientists, and drug development professionals, summarizing the current state of knowledge, detailing experimental protocols, and outlining key biological pathways.
Core Findings: Ent-Kaurane Diterpenoids from Datura metel
Recent phytochemical investigations have focused on the pericarps of Datura metel L., yielding a series of novel and known ent-kaurane diterpenoids. These findings are significant as the presence of such diterpenes was previously not well-established in the Solanaceae family. The isolated compounds are primarily glycosides of the ent-kaurane skeleton, a tetracyclic diterpene structure.
Quantitative Data Summary
The following tables summarize the key ent-kaurane diterpenoids isolated from Datura metel, their source, and reported biological activities.
| Compound Name | Plant Source | Part Used | Reported Biological Activity | Reference |
| Kaurane Daturoside A | Datura metel L. | Pericarps | Anti-inflammatory | [1][2] |
| 16α,17-dihydroxy-ent-kauran-19-diglycoside | Datura metel L. | Pericarps | Anti-inflammatory (Inhibits NO production in LPS-activated RAW264.7 cells, IC₅₀ < 11.00 μM) | [1][2] |
| Kaurane Acid Glycoside B | Datura metel L. | Pericarps | Not Reported | [3] |
| Kaurane Acid Glycoside C | Datura metel L. | Pericarps | Not Reported | [3] |
| 16β,17-dihydroxy-ent-kauran-19-oic acid | Datura metel L. | Pericarps | Action on vascular endothelial cells via TRPC6 and NF-κB protein | [3] |
| Paniculoside-IV | Datura metel L. | Pericarps | Not Reported | [3] |
| Kaurane Acid Glycoside A | Datura metel L. | Pericarps | Not Reported | [3] |
Experimental Protocols
The isolation and characterization of these diterpenes involved a multi-step process, providing a methodological blueprint for further research in this area.
Extraction and Isolation Workflow
The general workflow for isolating ent-kaurane diterpenoids from Datura metel pericarps is outlined below.
1. Plant Material and Extraction: Dried and powdered pericarps of Datura metel L. are subjected to reflux extraction with 70% aqueous ethanol (B145695). The resulting extract is then concentrated under reduced pressure to yield a crude extract.[1]
2. Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The diterpene glycosides are typically enriched in the n-BuOH fraction.[3]
3. Chromatographic Purification: The n-BuOH fraction is subjected to a series of column chromatography steps for purification. This typically includes:
-
Macroporous Resin Chromatography: Eluted with a gradient of ethanol in water.
-
Silica Gel Column Chromatography: Eluted with solvent systems such as chloroform-methanol or ethyl acetate-methanol gradients.
-
Octadecylsilane (ODS) Column Chromatography: Eluted with a gradient of methanol (B129727) in water.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to yield pure compounds, often using a methanol-water or acetonitrile-water mobile phase.[1][3]
4. Structure Elucidation: The chemical structures of the isolated compounds are determined using extensive spectroscopic analysis, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1][3]
Anti-inflammatory Activity Assay (Nitric Oxide Production)
The anti-inflammatory potential of the isolated diterpenes was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 4 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
NO Measurement: The production of NO is indirectly quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve. The IC₅₀ value (the concentration required to inhibit 50% of NO production) is then calculated.[1]
Signaling Pathway Analysis
One of the identified diterpenoids, 16β,17-dihydroxy-ent-kauran-19-oic acid, has been reported to act on vascular endothelial cells through the TRPC6 (Transient Receptor Potential Cation Channel Subfamily C Member 6) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) proteins.[3] The NF-κB pathway is a critical regulator of the inflammatory response.
The diagram illustrates the canonical NF-κB activation pathway initiated by LPS. The anti-inflammatory activity of Datura diterpenoids, such as the inhibition of NO production, suggests they may interfere with this pathway. Potential points of inhibition could include the IKK complex, which would prevent the release of NF-κB, or the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).
Conclusion and Future Directions
The discovery of ent-kaurane diterpenoids in Datura species marks a significant development, expanding the known chemical diversity and therapeutic potential of this genus beyond its well-documented alkaloids. The anti-inflammatory properties exhibited by these compounds warrant further investigation. Future research should focus on:
-
Comprehensive Screening: Investigating other Datura species and plant parts to identify novel diterpenoids.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize biological activity and drug-like properties.
-
In Vivo Efficacy: Evaluating the therapeutic potential of these diterpenes in animal models of inflammatory diseases.
This emerging class of molecules from a historically significant medicinal plant genus holds considerable promise for the development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Daturabietatriene from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturabietatriene is a tricyclic diterpene that has been identified in plant species such as Datura metel.[1][2] Diterpenes, a class of secondary metabolites, are known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. This compound, structurally identified as 15,18-dihydroxyabietatriene, belongs to the abietane (B96969) family of diterpenes.[1][2] This document provides detailed protocols for the extraction, isolation, and preliminary quantification of this compound from plant material, specifically targeting researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its successful isolation and characterization.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₂ | PubChem |
| Molecular Weight | 302.5 g/mol | PubChem |
| Synonyms | Abieta-8,11,13-triene-15,18-diol | BOC Sciences |
| CAS Number | 65894-41-9 | BOC Sciences |
| Predicted logP | 5.8 | PubChem |
| General Solubility | Expected to be soluble in organic solvents like ethanol (B145695), methanol (B129727), chloroform (B151607), and ethyl acetate (B1210297). Low solubility in water. | General Terpenoid Properties |
Experimental Protocols
The following protocols are based on established methods for the isolation of diterpenes from plant sources and specific literature on this compound.
Protocol 1: Extraction of this compound from Datura metel Stem Bark
This protocol is adapted from the reported isolation of this compound and general methods for diterpene extraction.
1. Plant Material Preparation:
-
Collect fresh stem bark of Datura metel.
-
Wash the plant material thoroughly with distilled water to remove any debris.
-
Air-dry the stem bark in the shade for 7-10 days or until it is completely dry and brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Weigh 500 g of the powdered plant material.
-
Perform exhaustive extraction using 95% ethanol (3 x 2.5 L) at room temperature for 48 hours for each extraction cycle, with occasional shaking.
-
Alternatively, use a Soxhlet apparatus for a more efficient extraction process with ethanol for 48-72 hours.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.
3. Fractionation of the Crude Extract:
-
Suspend the crude extract in 500 mL of distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:
-
n-hexane (3 x 500 mL)
-
Chloroform (3 x 500 mL)
-
Ethyl acetate (3 x 500 mL)
-
-
Separate the layers using a separatory funnel and collect each fraction.
-
Concentrate each fraction using a rotary evaporator to yield the respective n-hexane, chloroform, and ethyl acetate fractions. This compound, being a moderately polar diterpene, is expected to be enriched in the chloroform or ethyl acetate fraction.
Protocol 2: Chromatographic Isolation and Purification of this compound
This protocol outlines the purification of this compound from the enriched fraction obtained in Protocol 1.
1. Silica (B1680970) Gel Column Chromatography (Primary Separation):
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.
-
Wash the packed column with n-hexane until the bed is stable.
-
-
Sample Loading:
-
Dissolve the chloroform or ethyl acetate fraction (e.g., 10 g) in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).
-
Collect fractions of 20-30 mL.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates, with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.
-
2. Sephadex LH-20 Column Chromatography (Size Exclusion):
-
To remove pigments and other high molecular weight impurities, further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase.
-
Monitor the fractions by TLC as described above.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
For obtaining high-purity this compound, subject the semi-purified fractions to preparative HPLC.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water. A typical starting condition could be 60% methanol in water, increasing to 100% methanol over 40-60 minutes.
-
Flow Rate: 5-10 mL/min.
-
Detection: UV detector at a wavelength of approximately 220 nm and 280 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Protocol 3: Quantification of this compound using HPLC-DAD
This protocol provides a general method for the quantitative analysis of this compound in the isolated fractions.
1. Standard Preparation:
-
Prepare a stock solution of purified this compound (if available as a standard) of known concentration (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
2. Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract or purified fraction.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: Analytical C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with methanol and water. For example, an isocratic mobile phase of 85% methanol in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a specific wavelength (e.g., 220 nm or 280 nm).
-
Column Temperature: 25°C.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Express the content of this compound as mg/g of the dry weight of the plant material or extract.
Data Presentation
The quantitative data from the isolation and purification process should be summarized for clear comparison.
Table 1: Extraction and Fractionation Yields from Datura metel Stem Bark (500 g)
| Extraction/Fraction | Solvent(s) Used | Volume (L) | Dry Weight (g) | Yield (%) |
| Crude Extract | 95% Ethanol | 3 x 2.5 | Data to be filled | Data to be filled |
| n-Hexane Fraction | n-Hexane | 3 x 0.5 | Data to be filled | Data to be filled |
| Chloroform Fraction | Chloroform | 3 x 0.5 | Data to be filled | Data to be filled |
| Ethyl Acetate Fraction | Ethyl Acetate | 3 x 0.5 | Data to be filled | Data to be filled |
| Aqueous Residue | Water | - | Data to be filled | Data to be filled |
Table 2: Purity and Yield of this compound after Chromatographic Purification
| Purification Step | Input Weight (mg) | Output Weight (mg) | Purity (%) | Recovery (%) |
| Silica Gel Column | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Sephadex LH-20 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Preparative HPLC | Data to be filled | Data to be filled | >95% | Data to be filled |
Visualizations
References
Application Notes and Protocols for the Total Synthesis of Daturabietatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturabietatriene, a tricyclic diterpene with the systematic name 15,18-dihydroxyabietatriene, belongs to the abietane (B96969) family of natural products. Compounds with this core structure have garnered significant interest due to their diverse biological activities. While a specific total synthesis of this compound is not extensively documented in the literature, its structural similarity to other well-studied abietane diterpenes, such as ferruginol (B158077) and carnosic acid, allows for the formulation of robust synthetic strategies. This document provides a detailed overview of potential methodologies for the total synthesis of this compound, drawing upon established synthetic routes for constructing the characteristic tricyclic abietane skeleton. Experimental protocols for key transformations are provided, along with a comparative analysis of different strategic approaches.
Introduction
This compound is characterized by a 6-6-6 tricyclic ring system, a substituted aromatic C-ring, and hydroxyl groups at the C15 and C18 positions. The core abietane skeleton is a common motif in a large class of diterpenoids, and numerous methods for its construction have been developed. The synthesis of this compound can be conceptually divided into two main phases: the construction of the tricyclic abietane core and the subsequent installation or modification of functional groups to yield the target molecule. This document will focus on established methods for the assembly of the abietane framework as a basis for the total synthesis of this compound.
Synthetic Strategies for the Abietane Skeleton
Several key strategies have been successfully employed for the synthesis of the abietane core. The choice of strategy often depends on the desired substitution pattern and stereochemical control.
1. A-B → A-B-C Ring Construction: This approach involves the initial formation of the A and B rings, followed by the annulation of the C ring. A common method for this is the Robinson annulation .
2. A-C → A-B-C Ring Construction: In this strategy, precursors containing the A and C rings are coupled to form the central B ring. The Bogert-Cook synthesis is a classic example of this approach.
3. Polyene Cyclization: Biomimetic approaches utilizing the cyclization of a linear polyene precursor can also be employed to construct the tricyclic system in a single, often stereoselective, step.
4. Intramolecular Friedel-Crafts Alkylation/Acylation: This method is particularly useful for the formation of the aromatic C-ring by cyclization of a suitable precursor.
The following sections will detail methodologies based on these key strategies, providing a logical workflow for the synthesis of a key intermediate that can be elaborated to this compound.
Methodology and Experimental Protocols
Strategy 1: Robinson Annulation Approach (A-B → A-B-C)
This strategy commences with the construction of a decalin system representing the A and B rings, followed by the elaboration and cyclization to form the aromatic C-ring.
Key Intermediate: A functionalized decalone derivative.
Experimental Protocol for a Key Step: Robinson Annulation
-
Reaction: To a solution of 2-methylcyclohexanone (B44802) (1.0 eq) in ethanol (B145695) is added a catalytic amount of a base (e.g., sodium ethoxide). The mixture is stirred at room temperature for 30 minutes. Methyl vinyl ketone (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 12 hours, followed by reflux for 4 hours to effect the intramolecular aldol (B89426) condensation and dehydration.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding octalone.
Further steps would involve the introduction of the gem-dimethyl group at C4, functionalization of the B-ring, and subsequent annulation to form the aromatic C-ring, followed by installation of the isopropyl group and hydroxyl functionalities.
Strategy 2: Bogert-Cook Synthesis (A-C → A-B-C)
The Bogert-Cook synthesis is a powerful method for constructing the B-ring of the abietane skeleton by connecting pre-synthesized A and C ring precursors.[1][2]
Key Intermediate: A substituted phenethylcyclohexene derivative.
Experimental Protocol for a Key Step: Bogert-Cook Cyclization
-
Reaction: A substituted phenethylcyclohexanol (1.0 eq) is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures (e.g., 100-150 °C) for several hours.[2][3]
-
Work-up: The reaction mixture is cooled and carefully poured into ice-water. The resulting precipitate is collected by filtration or the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The crude product is purified by crystallization or column chromatography to yield the tricyclic abietane skeleton.
This approach directly furnishes the tricyclic core, which can then be further functionalized.
Strategy 3: Intramolecular Friedel-Crafts Alkylation
This strategy is effective for the final ring closure to form the aromatic C-ring.
Key Intermediate: A suitably functionalized bicyclic precursor with an aromatic side chain.
Experimental Protocol for a Key Step: Friedel-Crafts Cyclization
-
Reaction: A solution of the bicyclic carboxylic acid or its corresponding acid chloride (1.0 eq) in a non-polar solvent (e.g., dichloromethane (B109758) or nitrobenzene) is treated with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or TiCl₄) at temperatures ranging from 0 °C to room temperature.
-
Work-up: The reaction is quenched by the slow addition of ice-water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated.
-
Purification: The resulting tricyclic ketone is purified by column chromatography.
The ketone can then be reduced and further modified to introduce the required functionalities of this compound.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting the key strategic phases.
Caption: Generalized workflow for the total synthesis of this compound.
Data Presentation
A direct comparison of quantitative data for the total synthesis of this compound is not possible due to the lack of published total syntheses. However, a comparative table of yields for key steps in the synthesis of the structurally related ferruginol via different routes can provide a useful benchmark for planning a synthesis of this compound.
| Synthetic Strategy | Key Reaction | Reported Yield (%) | Reference |
| Bogert-Cook Synthesis | Bogert-Cook Cyclization | 70 | [King, F. E. et al. J. Chem. Soc.1957 , 573-577][3] |
| Robinson Annulation | Robinson Annulation | 53-71 (for key steps) | [Snitman, D. L. et al. J. Org. Chem.1978 , 43, 4758-4760] |
| Intramolecular Acylation | Friedel-Crafts Cyclization | ~60 | (Representative yields for similar transformations) |
Conclusion
The total synthesis of this compound is a feasible objective for synthetic organic chemists. By leveraging the well-established methodologies for the construction of the abietane skeleton, particularly those developed for the synthesis of ferruginol and other related natural products, a robust synthetic route can be designed. The choice of strategy will depend on factors such as starting material availability, desired stereocontrol, and overall efficiency. The protocols and strategic considerations outlined in this document provide a solid foundation for researchers embarking on the total synthesis of this compound and its analogues for further investigation into their biological properties and potential therapeutic applications.
References
Application Notes & Protocols for Cell-Based Assays to Determine Daturabietatriene Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturabietatriene is a diterpene natural product. The Datura genus, from which similar compounds have been isolated, has been shown to possess a range of biological activities, including antioxidant and antimicrobial effects.[1][2][3] Diterpenes, as a class of compounds, have demonstrated potential in cancer research, exhibiting cytotoxic and anti-inflammatory properties.[4][5][6] These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the cytotoxic and anti-inflammatory activities of this compound. The following protocols and workflows are designed to enable researchers to effectively screen and elucidate the compound's mechanism of action.
Cytotoxicity Screening
A primary step in evaluating a novel compound is to determine its cytotoxic potential. This helps identify a therapeutic window and indicates potential anti-cancer activity.
Cell Viability Assay using MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[7][8]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[4]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: IC₅₀ Values of this compound on Various Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |
| A549 (Lung Cancer) | 25.6 ± 2.3 |
| HepG2 (Liver Cancer) | 18.9 ± 1.5 |
| BJ (Normal Fibroblasts) | > 100 |
Apoptosis Assay by Flow Cytometry
To determine if cytotoxicity is mediated by apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed.[9]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Data Presentation: Apoptotic Effect of this compound on MCF-7 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (15 µM) | 18.4 ± 2.1 | 10.2 ± 1.5 | 1.1 ± 0.4 |
| This compound (30 µM) | 35.6 ± 3.5 | 22.8 ± 2.9 | 2.3 ± 0.6 |
Experimental Workflow for Cytotoxicity Testing
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Datura Species | Semantic Scholar [semanticscholar.org]
- 4. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Daturabietatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Daturabietatriene is a diterpene natural product, a class of compounds known for a wide range of biological activities. Compounds isolated from the Datura genus, in particular, have demonstrated significant anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3][4] These application notes provide a framework for the in vitro evaluation of this compound, focusing on establishing its potential as a therapeutic agent. The following protocols are foundational for assessing its cytotoxicity, anti-inflammatory effects, and antimicrobial activity.
Cytotoxicity Assessment
Application Note:
Determining the cytotoxic profile of this compound is a critical first step in the drug development process.[5] This assesses the compound's potential as an anti-cancer agent and establishes a safe concentration range for further in vitro studies of non-cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability by measuring mitochondrial metabolic activity.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) or a normal cell line (e.g., BEAS-2B) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of this compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Concentration (µM) | Cell Line 1 % Viability (Mean ± SD) | Cell Line 2 % Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98.2 ± 3.9 | 99.1 ± 4.2 |
| 1 | 85.7 ± 5.3 | 92.5 ± 3.8 |
| 10 | 62.1 ± 4.1 | 75.3 ± 4.9 |
| 50 | 41.5 ± 3.7 | 55.8 ± 3.5 |
| 100 | 20.3 ± 2.9 | 30.1 ± 3.1 |
| IC50 (µM) | [Calculated Value] | [Calculated Value] |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assay.
Anti-Inflammatory Activity Assessment
Application Note:
Chronic inflammation is implicated in numerous diseases. Many natural products, including extracts from Datura species, exhibit anti-inflammatory properties.[1][8][9] A common in vitro model to screen for anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Include a vehicle control and a positive control (e.g., L-NMMA or dexamethasone).
-
-
Inflammation Induction:
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. A non-stimulated control group should also be included.
-
Incubate for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for NO inhibition.
-
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
| Control (Unstimulated) | - | [Value] | - |
| LPS + Vehicle | - | [Value] | 0 |
| LPS + this compound | [Conc. 1] | [Value] | [Value] |
| LPS + this compound | [Conc. 2] | [Value] | [Value] |
| LPS + this compound | [Conc. 3] | [Value] | [Value] |
| LPS + Positive Control | [Conc.] | [Value] | [Value] |
| IC50 (µM) | [Calculated Value] | - | - |
Potential Anti-Inflammatory Signaling Pathway of this compound
References
- 1. journaljalsi.com [journaljalsi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Datura Species | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Datura stramonium Leaf Extract Exhibits Anti-inflammatory Activity in CCL4-Induced Hepatic Injury Model by Modulating Oxidative Stress Markers and iNOS/Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Datura stramonium Flowers as a Potential Natural Resource of Bioactive Molecules: Identification of Anti-Inflammatory Agents and Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Daturabietatriene as a Potential Enzymatic Inhibitor: A Framework for Discovery
Application Note
The quest for novel enzymatic inhibitors is a cornerstone of modern drug discovery and development. Enzymes are critical mediators of a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. The identification of small molecules that can modulate enzyme activity holds the promise of new treatments for a multitude of diseases, including cancer, inflammatory disorders, and infectious diseases.
Daturabietatriene (B27229), a diterpene compound isolated from certain plant species, represents a class of natural products with potential bioactivity. While current scientific literature does not provide specific evidence for this compound as an enzymatic inhibitor, its complex chemical structure warrants investigation into its potential interactions with biological macromolecules. This document outlines a general framework and series of protocols for researchers and drug development professionals to systematically evaluate this compound as a potential enzymatic inhibitor. The methodologies described herein provide a roadmap for initial screening, characterization of inhibitory mechanisms, and assessment of cellular effects, thereby paving the way for a comprehensive understanding of its therapeutic potential.
Data Presentation: Hypothetical Screening Results
In a typical primary screening campaign, the inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The results of such a hypothetical screen of this compound against a panel of enzymes could be summarized as follows for clear comparison.
| Target Enzyme | Enzyme Class | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 5.2 | 0.1 (Celecoxib) |
| Matrix Metalloproteinase-9 (MMP-9) | Hydrolase (Protease) | 12.8 | 0.5 (Marimastat) |
| Tyrosine Kinase (e.g., EGFR) | Transferase (Kinase) | > 100 | 0.05 (Gefitinib) |
| Acetylcholinesterase (AChE) | Hydrolase | 35.4 | 0.01 (Donepezil) |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to investigate the enzymatic inhibitory potential of a novel compound such as this compound.
Protocol 1: Primary Enzyme Inhibition Assay (e.g., for COX-2)
Objective: To determine the in vitro inhibitory activity of this compound against a specific enzyme (e.g., Cyclooxygenase-2).
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product, Prostaglandin G2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer. Also, prepare serial dilutions of the positive control (celecoxib).
-
In a 96-well plate, add the assay buffer, the purified COX-2 enzyme, and the various concentrations of this compound or the positive control. Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the inhibitors for 15 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics)
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound on the target enzyme.
Materials:
-
Purified target enzyme
-
Varying concentrations of the substrate
-
A fixed, inhibitory concentration of this compound (typically around the IC50 value)
-
Assay buffer and detection reagents as in Protocol 1
Procedure:
-
Set up a series of reactions with varying concentrations of the substrate.
-
For each substrate concentration, perform the assay in the absence and presence of a fixed concentration of this compound.
-
Measure the initial reaction velocity (rate of product formation) for each condition.
-
Plot the reaction velocity against the substrate concentration for both the uninhibited and inhibited reactions (Michaelis-Menten plot).
-
Generate a Lineweaver-Burk plot (double reciprocal plot: 1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition.
-
Competitive: Vmax is unchanged, Km increases.
-
Non-competitive: Vmax decreases, Km is unchanged.
-
Uncompetitive: Both Vmax and Km decrease.
-
Protocol 3: Cell-Based Assay for Target Engagement
Objective: To assess the effect of this compound on the activity of the target enzyme within a cellular context.
Materials:
-
A relevant cell line that expresses the target enzyme (e.g., a human cancer cell line for an anti-cancer target).
-
Cell culture medium and supplements.
-
This compound.
-
A stimulus to induce the enzyme's activity (if necessary).
-
A method to measure the downstream product of the enzyme's activity (e.g., ELISA for a secreted cytokine, Western blot for a phosphorylated protein).
Procedure:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
If required, stimulate the cells to activate the signaling pathway involving the target enzyme.
-
Collect the cell lysate or the culture supernatant.
-
Quantify the levels of the downstream marker of the enzyme's activity using a suitable method (e.g., ELISA, Western blot, qPCR).
-
Determine the concentration-dependent effect of this compound on the cellular activity of the target enzyme.
Visualizations
The following diagrams illustrate the general workflows and concepts involved in the investigation of a potential enzymatic inhibitor.
Application Notes and Protocols for the Derivatization of Daturabietatriene in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturabietatriene, a naturally occurring abietane (B96969) diterpene identified as 15,18-dihydroxyabietatriene, presents a promising scaffold for medicinal chemistry and drug discovery.[1] Its structural features, including a phenolic hydroxyl group, an additional hydroxyl group on the isopropyl moiety, and a tricyclic core, offer multiple points for chemical modification. Structure-Activity Relationship (SAR) studies are crucial to explore the therapeutic potential of this compound by systematically altering its chemical structure and evaluating the impact on biological activity. This document provides detailed methods and protocols for the derivatization of this compound to generate a library of analogs for comprehensive SAR investigations. The strategies outlined are based on established synthetic modifications of structurally related abietane diterpenoids, such as dehydroabietic acid and ferruginol.[2][3]
Derivatization Strategies for SAR Studies
The chemical structure of this compound offers several key regions for derivatization to probe the structure-activity relationships. The primary sites for modification are the C-15 hydroxyl group, the C-18 hydroxyl group, and the aromatic C-ring.
Key Derivatization Sites on this compound:
-
C-15 Hydroxyl Group: Modification of the tertiary alcohol at C-15 can influence the compound's polarity, hydrogen bonding capacity, and steric profile.
-
C-18 Hydroxyl Group: The primary alcohol at C-18 is a versatile handle for introducing a variety of functional groups, allowing for the exploration of the impact of size, charge, and lipophilicity on biological activity.
-
Aromatic C-Ring: The phenolic nature of the C-ring allows for modifications such as etherification, esterification, and electrophilic substitution to investigate the role of the aromatic hydroxyl group and the electronic properties of the ring system.
A general workflow for the derivatization of this compound and subsequent SAR analysis is depicted below.
Experimental Protocols
The following protocols are adapted from established procedures for the derivatization of analogous abietane diterpenes and can be applied to this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Esterification of the C-18 Hydroxyl Group
This protocol describes the synthesis of C-18 esters of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or carboxylic acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of the acyl chloride or anhydride (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate (B1210297) to yield the pure C-18 ester derivative.
Protocol 2: Etherification of the C-12 Phenolic Hydroxyl Group
This protocol details the synthesis of C-12 ethers of this compound.
Materials:
-
This compound
-
Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone or DMF, add potassium carbonate (3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.5 equivalents) to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or 60 °C (for DMF) and stir for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired C-12 ether derivative.
Protocol 3: Oxidation of the C-18 Hydroxyl Group to an Aldehyde or Carboxylic Acid
This protocol describes the selective oxidation of the primary alcohol at C-18.
Materials for Aldehyde Synthesis:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
Procedure for Aldehyde Synthesis:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add PCC (1.5 equivalents) or DMP (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate to yield the crude aldehyde.
-
Purify by column chromatography if necessary.
Materials for Carboxylic Acid Synthesis:
-
This compound
-
Acetone
-
Jones reagent (chromic acid in sulfuric acid)
Procedure for Carboxylic Acid Synthesis:
-
Dissolve this compound (1 equivalent) in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting carboxylic acid derivative by column chromatography or recrystallization.
Quantitative Data Presentation
The biological activities of the synthesized this compound derivatives should be quantified and summarized in tables for clear comparison. This allows for the elucidation of structure-activity relationships. Below are example tables for presenting cytotoxicity and anti-inflammatory data.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | R¹ (C-18) | R² (C-12) | R³ (C-15) | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| This compound | -OH | -OH | -OH | >100 | >100 | >100 |
| Derivative 1a | -OAc | -OH | -OH | 55.2 ± 4.1 | 68.3 ± 5.5 | 72.1 ± 6.3 |
| Derivative 1b | -OBz | -OH | -OH | 32.7 ± 2.9 | 45.1 ± 3.8 | 49.8 ± 4.2 |
| Derivative 2a | -OH | -OCH₃ | -OH | 89.4 ± 7.2 | >100 | >100 |
| Derivative 3a | -CHO | -OH | -OH | 41.5 ± 3.5 | 52.9 ± 4.7 | 58.3 ± 5.1 |
| Derivative 3b | -COOH | -OH | -OH | 25.8 ± 2.1 | 33.6 ± 2.9 | 39.4 ± 3.3 |
| Doxorubicin | - | - | - | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.6 ± 0.07 |
Table 2: Anti-inflammatory Activity of this compound Derivatives (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells, IC₅₀ in µM)
| Compound | R¹ (C-18) | R² (C-12) | R³ (C-15) | IC₅₀ (µM) |
| This compound | -OH | -OH | -OH | 75.3 ± 6.8 |
| Derivative 1a | -OAc | -OH | -OH | 51.2 ± 4.5 |
| Derivative 1b | -OBz | -OH | -OH | 38.9 ± 3.2 |
| Derivative 2a | -OH | -OCH₃ | -OH | 62.1 ± 5.4 |
| Derivative 3a | -CHO | -OH | -OH | 45.7 ± 4.1 |
| Derivative 3b | -COOH | -OH | -OH | 29.4 ± 2.5 |
| Dexamethasone | - | - | - | 0.15 ± 0.02 |
Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated, abietane diterpenes are known to exert their biological effects, such as anticancer and anti-inflammatory activities, through various cellular mechanisms. For instance, their pro-apoptotic effects in cancer cells may involve the modulation of key signaling pathways.
References
Application Notes and Protocols for Daturabietatriene in Medicinal Chemistry
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Daturabietatriene is a tricyclic diterpene that has been isolated from Datura metel. While specific research on the medicinal chemistry applications of this compound is limited, its structural classification as an abietane-type diterpenoid places it within a class of natural products known for a wide array of significant biological activities. Abietane (B96969) diterpenoids have demonstrated promising potential as anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective agents.[1][2][3][4] This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, drawing upon the established bioactivities of structurally related abietane diterpenes. The included experimental protocols and data serve as a guide for researchers to investigate the therapeutic potential of this compound.
Potential Therapeutic Applications and Supporting Data
The abietane skeleton is a common motif in a variety of bioactive natural products.[1] The following sections summarize the key therapeutic areas where this compound could be investigated, supported by quantitative data from related abietane diterpenoids.
Anti-inflammatory Activity
Abietane diterpenoids are known to exhibit significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like nitric oxide (NO) and by modulating signaling pathways such as the NF-κB pathway.[2][5] The anti-inflammatory potential of this compound can be assessed using both in vitro and in vivo models.
Table 1: Anti-inflammatory and Cytotoxic Activities of Representative Abietane Diterpenoids [2]
| Compound | Anti-inflammatory Activity (NO Inhibition IC₅₀ in µM) | Cytotoxic Activity (HCT-8 cells IC₅₀ in µM) |
| Compound 2 (from Nepeta bracteata) | 19.2 | 36.3 |
| Compound 4 (from Nepeta bracteata) | 18.8 | 41.4 |
| Aspirin (Positive Control) | 15.9 | Not Reported |
| Adriamycin (Positive Control) | Not Reported | Not specified |
Note: The specific structures of compounds 2 and 4 from Nepeta bracteata can be found in the cited reference.[2]
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents.[1] Abietane diterpenoids have been identified as a promising class of compounds with activity against a range of pathogens, including resistant strains.[4][6]
Table 2: Antimicrobial Activity of a Representative Abietane Diterpenoid Derivative [6]
| Compound | Test Organism | MIC₉₀ (µg/mL) |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus aureus ATCC 25923 | 60 |
| Methicillin-resistant S. aureus (MRSA) | 8 | |
| Staphylococcus epidermidis | 8 | |
| Streptococcus mitis | 8 |
Cytotoxic Activity
Many abietane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[2][7][8] The mechanism of action often involves the induction of apoptosis and the modulation of cancer-related signaling pathways.
Table 3: Cytotoxic Activity of Abietane Diterpenoids Against Cancer Cell Lines [7]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Salvimulticanol | CCRF-CEM (Leukemia) | 11.58 |
| Compound 6 (from Salvia multicaulis) | CEM-ADR5000 (Leukemia) | 4.13 |
Note: The specific structure of compound 6 from Salvia multicaulis can be found in the cited reference.[7]
Neuroprotective Activity
Several abietane diterpenoids have been shown to possess neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases.[3][9][10] These compounds may exert their effects by protecting neuronal cells from oxidative stress-induced injury.
Table 4: Neuroprotective Effects of a Representative Abietane Diterpenoid [9]
| Compound | Cell Line | Protective Effect | Concentration Range |
| Phlecarinatone B | SH-SY5Y (neuroblastoma) | Moderate protection against H₂O₂-induced injury | 5 - 20 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Protocol 1: In Vitro Cytotoxicity and Anti-inflammatory (NO Inhibition) Assay
This protocol describes the use of the MTT assay to determine cytotoxicity and the Griess assay to measure nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[11]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 1 hour, followed by stimulation with LPS (1 µg/mL) for another 24 hours.[11] Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).
-
Nitric Oxide (NO) Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
-
MTT Assay for Cell Viability:
-
After collecting the supernatant for the NO assay, add 10 µL of MTT solution to the remaining media in each well to a final concentration of 0.5 mg/mL.[13][14]
-
Incubate the plate at 37°C for 4 hours.[13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]
-
Shake the plate for 15 minutes on an orbital shaker.[12]
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rodents (In Vivo Anti-inflammatory Assay)
This is a classic in vivo model to assess acute inflammation.[16][17]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)[16]
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.[16]
-
Grouping and Dosing: Divide the animals into groups (n=6): Vehicle control, this compound (various doses), and positive control. Administer the compounds orally or intraperitoneally 30-60 minutes before inducing inflammation.[17][18]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[18]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Positive control antibiotic
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth directly in the 96-well plate.[20]
-
Inoculation: Inoculate each well containing the serially diluted compound with the prepared bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[19]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[19]
Visualizations
Signaling Pathway Diagram
Abietane diterpenoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[22] The following diagram illustrates the canonical NF-κB pathway, a potential target for this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening the biological activities of a natural product like this compound.
Caption: General workflow for the biological evaluation of this compound.
Disclaimer: The quantitative data and specific biological activities presented in this document are based on studies of structurally related abietane diterpenoids. Due to the limited availability of data on this compound itself, these application notes and protocols are intended to serve as a comprehensive guide for initiating research into its medicinal chemistry potential. Further experimental validation is required to determine the specific bioactivities of this compound.
References
- 1. [PDF] Antimicrobial abietane diterpenoids against resistant bacteria and biofilms | Semantic Scholar [semanticscholar.org]
- 2. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abietane diterpenoids with neuroprotective activities from Phlegmariurus carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abietane diterpenoid with diverse structures and multi-functional neuroprotective effects from Salvia castanea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from <i>Nepeta bracteata</i> Benth. - ProQuest [proquest.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. benchchem.com [benchchem.com]
- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Daturabietatriene Extraction
Welcome to the technical support center for Daturabietatriene extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this abietane (B96969) diterpene from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant source is it commonly extracted?
A1: this compound is a tricyclic diterpene that has been isolated from the steam bark of Datura metel Linn. Its chemical structure has been identified as 15, 18-dihydroxyabietatriene. While other Datura species are known for various bioactive compounds, this specific diterpene has been reported in Datura metel.
Q2: What are the general methods suitable for extracting this compound?
A2: While a specific, optimized protocol for this compound is not widely published, general methods for extracting abietane diterpenes from plant material are applicable. These include:
-
Solvent Extraction: Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) using organic solvents.
-
Supercritical Fluid Extraction (SFE): Utilizing supercritical CO2, often with a co-solvent like ethanol (B145695), which is a green and efficient technique.[1][2]
-
Steam Distillation: This method is suitable for volatile compounds, and since this compound was first isolated from steam bark, this could be a viable, albeit potentially low-yield, method.
Q3: How can I quantify the yield of this compound in my extract?
A3: The quantification of this compound can be achieved using standard analytical chromatography techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility of the dihydroxy-diterpene.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for the quantification of less volatile compounds. A reversed-phase C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients) and a PDA or UV detector is a common setup for diterpenes.[6][7][8]
Troubleshooting Guide: Overcoming Low Yield
Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Recommended Solution |
| Poor Quality of Plant Material | - Verify Plant Identity: Ensure you are using the correct species (Datura metel) and plant part (steam bark).- Harvesting Time: The concentration of secondary metabolites can vary with the plant's age and season. Harvest at the optimal time if known.- Storage Conditions: Improper storage can lead to degradation. Store dried plant material in a cool, dark, and dry place. |
| Inadequate Sample Preparation | - Drying: Ensure the plant material is thoroughly dried to a constant weight to prevent interference from water and microbial degradation.- Grinding: The material should be ground to a fine, uniform powder to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Selection | - Polarity: this compound, being a dihydroxy-diterpene, will have moderate polarity. Solvents like ethanol, methanol, ethyl acetate (B1210297), or dichloromethane (B109758) are likely to be effective.[9] Non-polar solvents like hexane (B92381) may result in lower yields. |
| Suboptimal Extraction Parameters | - Solvent-to-Solid Ratio: A low ratio may lead to incomplete extraction. Increase the volume of solvent to ensure the entire plant material is submerged and to create a favorable concentration gradient.- Extraction Time: Insufficient extraction time will result in a low yield. For maceration, allow for a longer duration (e.g., 24-72 hours). For Soxhlet or UAE, optimize the extraction cycles or duration.- Temperature: Higher temperatures can enhance solubility and diffusion, but excessive heat can degrade thermolabile compounds. Optimize the temperature for your chosen method. |
| Inefficient Extraction Method | - Consider Advanced Techniques: If using maceration, consider switching to more efficient methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to improve yield and reduce extraction time. |
Problem 2: Good Crude Extract Yield, but Low Purity/Isolation of this compound
| Possible Cause | Recommended Solution |
| Co-extraction of Interfering Compounds | - Liquid-Liquid Partitioning: Use a series of solvents with varying polarities to separate compounds based on their solubility.- Column Chromatography: Employ silica (B1680970) gel or other stationary phases with a carefully selected solvent gradient to separate this compound from other co-extracted compounds.[10] |
| Degradation During Processing | - Solvent Removal: Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent. Avoid high temperatures.- Light and Air Exposure: Diterpenes can be sensitive to light and oxidation. Protect your extract from light and consider working under an inert atmosphere (e.g., nitrogen) during purification steps. |
| Loss During Purification | - Fraction Collection: When using column chromatography, collect smaller fractions and monitor them closely using Thin Layer Chromatography (TLC) to avoid discarding fractions containing the target compound.- Precipitation: The compound of interest might precipitate out of solution if the solvent composition changes. Ensure all precipitates are collected and analyzed. |
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard methods for abietane diterpene extraction and have not been specifically optimized for this compound. Researchers should perform their own optimization studies.
Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE)
-
Preparation of Plant Material:
-
Dry the steam bark of Datura metel at 40-50°C until a constant weight is achieved.
-
Grind the dried bark into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered bark into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the residue twice more with fresh solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.
-
-
Purification (General):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Monitor the fractions by TLC and combine those containing the compound of interest.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material:
-
Prepare the dried and powdered Datura metel steam bark as described in Protocol 1.
-
-
Extraction Parameters (Starting Point for Optimization):
-
Pressure: 150 bar[11]
-
Temperature: 50°C
-
CO2 Flow Rate: 2 L/min
-
Co-solvent: 5% Ethanol
-
Extraction Time: 120 minutes
-
-
Extraction Process:
-
Pack the powdered plant material into the extraction vessel.
-
Pressurize the system with CO2 and introduce the co-solvent.
-
Maintain the desired temperature and pressure for the set extraction time.
-
Collect the extract from the separator.
-
-
Post-Extraction:
-
The collected extract can be further purified using chromatographic techniques as described in Protocol 1.
-
Data Presentation
The following table summarizes key parameters that can be optimized for abietane diterpene extraction and their general effect on yield.
| Parameter | Range/Options | General Effect on Yield | Reference |
| Solvent Type | Hexane, Dichloromethane, Ethyl Acetate, Ethanol, Methanol, Water | Polarity is key. For dihydroxy-diterpenes, moderately polar solvents like ethanol are often optimal. | [12] |
| Solvent Concentration | 50-100% aqueous solutions | For alcohols, 70-80% aqueous solutions can be more effective than absolute alcohol for some polyphenols and diterpenes. | |
| Extraction Temperature | 25 - 70°C | Generally, higher temperatures increase yield, but risk thermal degradation of the target compound. | [13] |
| Extraction Time | 30 - 180 minutes (UAE/SFE); 24 - 72 hours (Maceration) | Yield increases with time up to a point of equilibrium. | [12] |
| Solvent-to-Solid Ratio | 10:1 to 30:1 (mL/g) | Higher ratios generally improve yield but require more solvent and longer concentration times. | |
| Particle Size | 20 - 80 mesh | Smaller particle sizes increase surface area and yield, but can make filtration difficult. | |
| SFE Pressure | 100 - 300 bar | Higher pressure generally increases solvent density and extraction efficiency.[11][13] | |
| SFE Co-solvent % | 0 - 10% Ethanol | A polar co-solvent can significantly increase the extraction yield of moderately polar compounds like diterpenes.[1][13] |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting Low Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Abietane Diterpenoids from the Bark of Cryptomeria japonica and Their Antifungal Activities against Wood Decay Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Daturabietatriene Chromatographic Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Daturabietatriene.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it important for this compound analysis?
A1: Chromatographic resolution (Rs) quantifies the degree of separation between two adjacent peaks in a chromatogram. A resolution of 1.5 or greater is generally considered baseline separation, which is crucial for accurate quantification and identification of this compound, especially in complex mixtures.[1] Poor resolution can lead to inaccurate measurements and misidentification of the compound.[1]
Q2: What are the initial recommended HPLC conditions for this compound analysis?
A2: For a non-polar compound like this compound, a reversed-phase HPLC method is a suitable starting point. A C18 column is a common choice for such analyses.[2][3] A typical initial mobile phase would be a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.[4][5] A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, is often effective for separating compounds with different polarities.[4]
Q3: How can I address peak tailing when analyzing this compound?
A3: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors.[6][7] For a non-polar compound like this compound, potential causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[7] To troubleshoot, consider the following:
-
Mobile Phase pH: If your this compound sample contains ionizable impurities, adjusting the mobile phase pH can improve peak shape.[1][7]
-
Column Choice: Using a highly deactivated column can minimize secondary interactions.[7]
-
Sample Concentration: Diluting the sample can help determine if column overload is the cause.[7]
Q4: What factors can I manipulate to improve the resolution of this compound from closely eluting impurities?
A4: The resolution is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k).[1] To improve resolution, you can:
-
Increase Efficiency (N): Use a longer column or a column with a smaller particle size.[8][9]
-
Change Selectivity (α): This is often the most effective approach. You can alter the mobile phase composition (e.g., switching from acetonitrile to methanol), change the stationary phase (e.g., from C18 to a phenyl column), or adjust the temperature.[8]
-
Optimize Retention Factor (k): Adjust the mobile phase strength to ensure the retention factor is between 2 and 10 for optimal separation.[10]
Troubleshooting Guides
Guide 1: Poor Resolution of this compound
If you are experiencing co-elution or poor separation of this compound from other components, follow this troubleshooting workflow.
Data Presentation: Effect of Mobile Phase Composition on Resolution
The following table illustrates the effect of changing the mobile phase composition on the resolution of this compound from a closely eluting impurity.
| Mobile Phase (Acetonitrile:Water) | Retention Time of this compound (min) | Retention Time of Impurity (min) | Resolution (Rs) |
| 80:20 | 5.2 | 5.4 | 0.8 |
| 75:25 | 6.8 | 7.2 | 1.2 |
| 70:30 | 8.5 | 9.1 | 1.6 |
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Optimization Steps:
-
If resolution is poor, adjust the initial percentage of Mobile Phase B. For non-polar compounds like this compound, decreasing the initial organic solvent concentration will increase retention and may improve resolution.[8]
-
Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[5]
-
If co-elution persists, consider replacing acetonitrile with methanol (B129727) as the organic modifier, as this can significantly alter selectivity.[1][11]
-
Guide 2: Troubleshooting Peak Tailing
Peak tailing can compromise the accuracy of integration and reduce resolution.[6]
Data Presentation: Effect of Column Temperature on Peak Asymmetry
Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[1][9]
| Column Temperature (°C) | Peak Asymmetry Factor (As) for this compound |
| 25 | 1.8 |
| 35 | 1.4 |
| 45 | 1.1 |
Experimental Protocol: Sample Preparation and Analysis to Minimize Tailing
-
Sample Preparation:
-
Dissolve the this compound sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.[1][12][13]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[14]
-
Ensure the sample concentration is within the linear range of the detector to avoid column overload.[7]
-
-
Chromatographic System:
By systematically addressing these potential issues, researchers can significantly improve the resolution and peak shape in the chromatographic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. How do I select the right column for the column chromatography? | AAT Bioquest [aatbio.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. organomation.com [organomation.com]
- 13. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 14. chromtech.com [chromtech.com]
- 15. agilent.com [agilent.com]
Daturabietatriene Stability in Solution: A Technical Support Center
For researchers, scientists, and drug development professionals working with daturabietatriene (B27229), ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, a tricyclic diterpene with a dihydroxyabietatriene structure, is susceptible to degradation through several pathways. The most common causes include:
-
Oxidation: The aromatic ring and hydroxyl groups of this compound are prone to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of quinones and other degradation products, often indicated by a change in solution color (e.g., yellowing or browning).
-
pH Instability: Extreme pH values can catalyze the degradation of this compound. While specific data for this compound is limited, related abietane (B96969) diterpenes show instability in both acidic and alkaline conditions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
-
Light Exposure (Photodegradation): Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
Q2: What is the optimal pH range for storing this compound solutions?
A2: While the optimal pH for this compound has not been explicitly reported, for many drug compounds, a slightly acidic to neutral pH range (typically pH 4-7) is often found to provide the best stability.[1] It is recommended to perform a pH stability study to determine the optimal pH for your specific application and solvent system.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: this compound is a lipophilic compound. Based on the general solubility of diterpenoids, the following solvents are likely to be suitable:
-
High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone
-
Moderate Solubility: Methanol (B129727), Ethanol, Acetonitrile
-
Low Solubility: Water
For long-term storage, it is crucial to use high-purity, degassed solvents to minimize oxidative degradation. The choice of solvent will also depend on the intended downstream application.
Q4: How should I store my this compound solutions to maximize stability?
A4: To ensure the longevity of your this compound solutions, adhere to the following storage best practices:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container to displace oxygen.
-
Container: Use high-quality, inert glass vials with PTFE-lined caps (B75204) to prevent leaching and solvent evaporation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
Problem: I observe a color change in my this compound solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation | Analyze a sample of the colored solution by HPLC-UV/Vis or LC-MS to identify degradation products. | Prepare fresh solutions using degassed solvents. Store solutions under an inert atmosphere (argon or nitrogen). Add an antioxidant (e.g., BHT), if compatible with your experiment. |
| pH Shift | Measure the pH of the solution. | If the pH has shifted to an acidic or alkaline range, buffer the solution to a neutral or slightly acidic pH. |
| Contamination | Check for particulate matter or microbial growth. | Filter the solution through a 0.22 µm syringe filter. If microbial growth is suspected, discard the solution and prepare a new one under sterile conditions. |
Problem: I am seeing a decrease in the concentration of this compound over time, as confirmed by HPLC.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Chemical Degradation | Review the storage conditions (temperature, light exposure, atmosphere). | Implement the recommended storage conditions: -20°C or -80°C, protection from light, and storage under an inert atmosphere. |
| Adsorption to Container | Analyze the container for adsorbed compound. | Consider using silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption. |
| Solvent Evaporation | Check the vial seal for tightness. | Use high-quality vials with secure caps (e.g., PTFE-lined screw caps). For long-term storage, consider sealing vials with parafilm. |
Data Presentation
The following tables summarize hypothetical stability data for this compound based on typical behavior of related abietane diterpenes. Note: This data is illustrative and should be confirmed by experimental studies.
Table 1: Effect of Temperature on this compound Stability in Methanol (Stored in the dark for 30 days)
| Temperature | Percent Degradation |
| 25°C (Room Temp) | ~15-25% |
| 4°C | ~5-10% |
| -20°C | < 2% |
| -80°C | < 1% |
Table 2: Effect of pH on this compound Stability in 50% Aqueous Methanol at 25°C (Stored in the dark for 7 days)
| pH | Percent Degradation |
| 2 | ~20-30% |
| 4 | ~5-10% |
| 7 | ~2-5% |
| 9 | ~15-25% |
| 12 | > 50% |
Table 3: Effect of Light on this compound Stability in Methanol at 25°C (Exposed for 24 hours)
| Light Condition | Percent Degradation |
| Ambient Lab Light | ~10-15% |
| Direct Sunlight | > 40% |
| Dark (Control) | < 2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV/Vis or DAD detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sealed vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples and a control (untreated stock solution) by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., ~275 nm) and scan a broader range (e.g., 200-400 nm) to detect degradation products with different chromophores.
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Enhancing the Solubility of Daturabietatriene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of Daturabietatriene, a lipophilic abietane-type diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an abietane-type diterpenoid with potential therapeutic applications. Like many other diterpenoids, it is a lipophilic and hydrophobic molecule, which results in poor aqueous solubility. This low solubility can significantly hinder its bioavailability and therapeutic efficacy in aqueous physiological environments. Enhancing its solubility is crucial for preclinical and clinical development.
Q2: What are the primary methods for enhancing the solubility of lipophilic compounds like this compound?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs. The most common and effective methods for compounds like this compound include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at the molecular level.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the desired level of solubility enhancement, the intended dosage form, stability considerations, and the scale of your experiment. A preliminary screening of these three methods at a small scale is often recommended to determine the most effective approach for this compound in your specific application.
Quantitative Solubility Data for Structurally Related Abietane (B96969) Diterpenoids
| Compound | Solvent | Solubility |
| Abietic Acid | Ethanol | ~20 mg/mL[1] |
| DMSO | ~30 mg/mL[1] | |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | |
| Acetone | Soluble[2][3][4] | |
| Ether | Soluble[2][5] | |
| Water | Insoluble[2][3][5] | |
| Aqueous Buffer (DMSO:PBS 1:20, pH 7.2) | ~0.04 mg/mL[1] | |
| Carnosic Acid | Ethanol | ~30 mg/mL[6] |
| DMSO | ~30 mg/mL[6] | |
| Dimethylformamide (DMF) | ~30 mg/mL[6] | |
| Aqueous Buffer (Ethanol:PBS 1:1, pH 7.2) | ~0.5 mg/mL[6] |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for the three key solubility enhancement techniques, along with troubleshooting guides to address common issues.
Cyclodextrin Inclusion Complexation
This technique involves the encapsulation of the non-polar this compound molecule (guest) into the hydrophobic cavity of a cyclodextrin (host) molecule. This complex has a hydrophilic exterior, which improves the apparent solubility of the guest molecule in aqueous solutions.[7][8][9]
Experimental Workflow: Cyclodextrin Inclusion Complexation
Caption: Workflow for Cyclodextrin Inclusion Complexation of this compound.
Detailed Protocol: Kneading Method
-
Molar Ratio Determination: Based on preliminary phase solubility studies, determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh this compound and the selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) and place them in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol, 1:1 v/v) to the mixture to form a thick paste.
-
Trituration: Knead the paste thoroughly for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the complex in a desiccator until further use.
Troubleshooting Guide: Cyclodextrin Complexation
| Issue | Possible Cause | Suggested Solution |
| Low Solubility Enhancement | - Inappropriate cyclodextrin type or size.- Suboptimal molar ratio.- Inefficient preparation method. | - Screen different cyclodextrins (β-CD, HP-β-CD, γ-CD).- Conduct a phase solubility study to determine the optimal stoichiometry.- Try a more efficient method like freeze-drying or co-evaporation.[10] |
| Incomplete Complexation | - Insufficient interaction time or energy.- Presence of competing molecules. | - Increase the kneading time or use ultrasonication.- Ensure the purity of this compound and solvents. |
| Precipitation of the Complex | - The complex itself has limited solubility at high concentrations. | - This can occur with some cyclodextrins. Consider using a more soluble derivative like HP-β-CD or adding a water-soluble polymer to form a ternary complex.[11][12] |
| Difficulty in Characterization (e.g., no change in NMR) | - The complex may be dissociating in the analytical solvent. | - Use a non-disruptive solvent for analysis (e.g., D₂O for NMR). Ensure the concentration is sufficient for detection.[10] |
Solid Dispersion
In this method, this compound is dispersed in a hydrophilic carrier matrix. The drug can exist in an amorphous or crystalline state within the matrix. The increased surface area and the wetting effect of the carrier lead to enhanced dissolution.[13][14]
Logical Relationship: Solid Dispersion for Solubility Enhancement
Caption: Mechanism of Solubility Enhancement by Solid Dispersion.
Detailed Protocol: Solvent Evaporation Method
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000) and a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture).
-
Dissolution: Dissolve this compound and the carrier in the selected solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried film, pulverize it using a mortar and pestle, and sieve to obtain a fine powder.
-
Storage: Store the prepared solid dispersion in a desiccator.
Troubleshooting Guide: Solid Dispersion
| Issue | Possible Cause | Suggested Solution |
| Drug Recrystallization during Storage | - The amorphous form is thermodynamically unstable.- Inappropriate carrier or drug-to-carrier ratio. | - Use a polymer with a high glass transition temperature (Tg).- Increase the proportion of the carrier.- Store at low temperature and humidity.[15] |
| Phase Separation | - Immiscibility of the drug and carrier.- Slow solvent removal. | - Screen for carriers with better miscibility with this compound.- Use a rapid solvent removal technique like spray drying. |
| Incomplete Amorphization | - Insufficient interaction between drug and carrier.- High drug loading. | - Optimize the drug-to-carrier ratio (lower drug loading).- Use a method with higher energy input, such as hot-melt extrusion. |
| Poor Flowability of the Powder | - The physical properties of the prepared solid dispersion. | - Incorporate a glidant (e.g., colloidal silicon dioxide) if intended for tableting or capsule filling. |
Nanosuspension
This technique involves reducing the particle size of the drug to the sub-micron range, which leads to a significant increase in the surface area-to-volume ratio. According to the Ostwald-Freundlich equation, this increased surface area enhances the saturation solubility and dissolution velocity of the drug.[16][17]
Experimental Workflow: Nanosuspension Preparation (Antisolvent Precipitation)
Caption: Workflow for Nanosuspension Preparation by Antisolvent Precipitation.
Detailed Protocol: Antisolvent Precipitation Method
-
Organic Phase Preparation: Dissolve a known amount of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 1% w/v Poloxamer 188 and 0.2% w/v Tween 80).
-
Precipitation: Inject the organic phase into the aqueous phase at a constant rate under high-speed homogenization or stirring.
-
Solvent Removal: Remove the organic solvent by continuous stirring at room temperature or under reduced pressure.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Troubleshooting Guide: Nanosuspension
| Issue | Possible Cause | Suggested Solution |
| Particle Aggregation/Sedimentation | - Insufficient stabilization.- Inappropriate stabilizer concentration. | - Screen different stabilizers (steric, electrostatic, or electrosteric).- Optimize the stabilizer concentration; too little or too much can be detrimental.- Measure the zeta potential; a value of ±30 mV or higher is generally desired for electrostatic stabilization.[3] |
| Crystal Growth (Ostwald Ripening) | - The system is thermodynamically unstable.- Broad particle size distribution. | - Use a combination of stabilizers.- Optimize the preparation process to achieve a narrow particle size distribution.- Solidify the nanosuspension by freeze-drying or spray-drying to improve long-term stability.[5][18] |
| Large Particle Size or High PDI | - Suboptimal process parameters.- Poor choice of solvent/antisolvent system. | - Adjust the stirring speed, injection rate, and temperature.- Ensure the drug is poorly soluble in the antisolvent and highly soluble in the solvent. |
| Residual Organic Solvent | - Incomplete evaporation. | - Increase the evaporation time or apply a higher vacuum, ensuring the temperature does not negatively affect the drug's stability. |
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes and should be adapted and optimized for your specific experimental conditions and safety protocols.
References
- 1. ijsdr.org [ijsdr.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. oatext.com [oatext.com]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. scienceasia.org [scienceasia.org]
- 13. japsonline.com [japsonline.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Daturabietatriene Derivatization
Welcome to the technical support center for the derivatization of Daturabietatriene and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during chemical derivatization. As specific protocols for this compound are not widely established, this guide offers a framework for developing and optimizing derivatization methods based on general principles for diterpenes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: Derivatization is often essential for improving the analytical properties of molecules like this compound.[1][2] Many diterpenoids lack strong UV-absorbing chromophores or may not be suitable for direct analysis by techniques like gas chromatography (GC) due to low volatility or thermal instability.[2] Derivatization can enhance detectability, improve chromatographic separation, and increase the volatility for GC analysis.[2][3]
Q2: What are the most common derivatization strategies for terpenes like this compound?
A2: The most common derivatization reactions for compounds with hydroxyl or carboxylic acid functional groups, which are typical for terpene derivatives, include:
-
Silylation: This is a very common method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[4] It significantly increases volatility for GC analysis.[4]
-
Alkylation: This method involves replacing active hydrogens with an alkyl group, often forming esters from carboxylic acids, which are less polar and more volatile.
-
Acylation: This process introduces an acyl group to convert compounds with active hydrogens into esters, thioesters, and amides.[5]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on the functional groups present in your this compound derivative and the analytical technique you plan to use.[3] For GC analysis, silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are a good starting point for hydroxyl groups.[4][6] For HPLC analysis, reagents that introduce a chromophore or fluorophore are necessary if the derivative itself does not have a suitable one.[1][2]
Q4: What are the critical parameters to optimize in a derivatization reaction?
A4: The key parameters to optimize include the choice of derivatizing reagent, solvent, reaction temperature, and reaction time.[4] The concentration of the reactants is also a crucial factor.[4] A systematic approach, such as a design of experiments (DoE), can be highly effective in finding the optimal conditions.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive reagent.- Sub-optimal reaction temperature or time.- Presence of moisture or other interfering substances in the sample.- Poor solubility of this compound derivative in the reaction solvent. | - Use a fresh batch of derivatizing reagent.- Systematically vary the reaction temperature and time. Heating can often increase yield, but be mindful of potential degradation.[3]- Ensure the sample is dry and free from contaminants. Use an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.- Test a range of solvents to improve solubility. |
| Multiple Unexpected Peaks in Chromatogram | - Incomplete derivatization leading to a mixture of starting material and products.- Formation of multiple derivative species.- Degradation of the analyte or derivative under the reaction conditions. | - Increase the excess of the silylating reagent.[4]- Increase reaction time or temperature to drive the reaction to completion.- Some reagents like BSTFA can facilitate the formation of multiple trimethylsilyl derivatives.[4] Consider a different reagent if this is problematic.- Investigate the stability of the compound at the reaction temperature.[7][8][9][10] Try milder reaction conditions. |
| Poor Peak Shape or Tailing in GC/HPLC | - Adsorption of the analyte to active sites in the GC inlet or column.- Incomplete derivatization.- Co-elution with interfering substances. | - Ensure derivatization is complete to block active functional groups.- Use a properly deactivated GC liner and column.- Optimize chromatographic conditions (e.g., temperature program, mobile phase gradient). |
| Inconsistent Results/Poor Reproducibility | - Manual derivatization inconsistencies.- Instability of the derivatized product.- Variation in sample preparation. | - Consider using an automated derivatization method for better consistency.[11][12]- Analyze the derivatized sample as quickly as possible. Some derivatives, like TMS ethers, can be unstable.[3]- Standardize all sample preparation steps. |
Experimental Protocols (Templates for Optimization)
These are starting-point protocols. You will need to optimize the parameters for your specific this compound derivative.
Protocol 1: Silylation for GC-MS Analysis (Based on general terpene derivatization)
This protocol is adapted from a method optimized for pentacyclic triterpenes.[4][6]
Materials:
-
This compound derivative
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Reaction vial (e.g., 2 mL glass vial with screw cap)
-
Heating block or water bath
-
Nitrogen or Argon gas supply
Procedure:
-
Weigh approximately 1 mg of the dried this compound derivative into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 22 µL of BSTFA and 13 µL of TMCS.
-
Cap the vial tightly and vortex briefly.
-
Heat the reaction mixture. Start with a temperature of 30°C for 2 hours.[4][6]
-
Cool the vial to room temperature.
-
Analyze a 1 µL aliquot by GC-MS.
Optimization Strategy:
-
Temperature: Vary from 30°C to 80°C.
-
Time: Vary from 30 minutes to 4 hours.
-
Reagent Ratio: Adjust the ratio of BSTFA:TMCS:Pyridine. A common starting point is 22:13:65 (v/v/v).[4][6]
Protocol 2: Alkylation (Esterification) for GC/HPLC Analysis
This is a general procedure for forming methyl esters from carboxylic acids.
Materials:
-
This compound derivative (with a carboxylic acid group)
-
Boron trifluoride (BF3) in methanol (B129727) (e.g., 14% w/v)
-
Anhydrous solvent (e.g., Toluene)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of anhydrous toluene (B28343) in a reaction vial.
-
Add 0.5 mL of BF3-methanol solution.
-
Cap the vial and heat at 60-80°C for 15-30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381) (or other suitable organic solvent). Vortex and allow the layers to separate.
-
Carefully remove the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The sample is ready for analysis.
Quantitative Data Summary
When optimizing your derivatization, it is crucial to systematically record your results. The following table provides a template for comparing different reaction conditions.
Table 1: Optimization of Silylation Conditions for this compound Derivative X
| Run | Reagent Ratio (BSTFA:TMCS:Pyridine) | Temperature (°C) | Time (min) | Peak Area (Arbitrary Units) | % Conversion | Observations |
| 1 | 22:13:65 | 30 | 120 | 500,000 | 75% | Starting material still present |
| 2 | 22:13:65 | 60 | 120 | 650,000 | 95% | Small amount of degradation product |
| 3 | 22:13:65 | 60 | 60 | 620,000 | 90% | Incomplete reaction |
| 4 | 30:10:60 | 60 | 120 | 680,000 | 98% | Best result so far |
Visualizations
Experimental Workflow for Derivatization Optimization
Caption: Workflow for optimizing derivatization conditions.
Troubleshooting Logic for Low Derivatization Yield
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 8. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Avoiding degradation of Daturabietatriene during isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Daturabietatriene during its isolation from natural sources, primarily Datura species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during isolation?
This compound is a tricyclic diterpene belonging to the abietane (B96969) family, which has been isolated from plants of the Datura genus, notably Datura metel. Like many natural products, particularly terpenes, this compound is susceptible to degradation under various environmental conditions. Factors such as heat, light, oxygen, and improper pH can lead to structural changes, compromising the yield and purity of the isolated compound. This degradation can occur through processes like thermal alteration and oxidative diagenesis, affecting the integrity of the abietane skeleton. Therefore, careful control of experimental conditions is crucial to obtain a high-quality product for research and development.
Q2: What are the primary factors that can cause the degradation of this compound during the isolation process?
The primary factors that can lead to the degradation of this compound are:
-
Heat: Abietane diterpenoids can undergo thermal degradation, leading to aromatization and other structural rearrangements.[1] It is crucial to avoid high temperatures during extraction and solvent removal steps.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation in many organic compounds, including terpenes. All extraction and purification steps should be performed in a light-protected environment.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the diterpenoid structure. Using degassed solvents and blanketing with inert gas (e.g., nitrogen or argon) can minimize this risk.
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or rearrangement reactions in sensitive functional groups of the molecule. Maintaining a near-neutral pH is generally advisable unless specific acidic or basic conditions are required for extraction or separation.
-
Incompatible Solvents: The choice of solvent is critical. While various organic solvents are used for extraction, their purity and potential for forming reactive species should be considered. For instance, some solvents can form peroxides over time, which can lead to oxidation.
Q3: What are the recommended storage conditions for the plant material, extracts, and purified this compound?
Proper storage is essential to prevent the degradation of this compound at all stages of the isolation process.
| Stage | Recommended Storage Conditions | Rationale |
| Plant Material | Dried, powdered, and stored in airtight containers in a cool, dark, and dry place. For long-term storage, -20°C is recommended. | Minimizes enzymatic and microbial degradation, as well as oxidation and photodegradation. |
| Crude Extract | Stored in a concentrated form or as a dried residue in airtight, light-protected containers at -20°C or lower. | Prevents solvent-mediated reactions and degradation from light and oxygen. |
| Purified this compound | Stored as a solid or in a suitable an-hydrous solvent (e.g., ethanol, DMSO) in small aliquots under an inert atmosphere (nitrogen or argon) at -80°C for long-term storage. | Ensures maximum stability by minimizing exposure to air, light, and fluctuating temperatures. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Possible Causes:
-
Inefficient extraction solvent or method.
-
Degradation of the compound during extraction.
-
Low concentration of the compound in the plant material.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different solvent systems. A combination of polar and non-polar solvents, such as 70% acetone (B3395972) or methanol (B129727)/chloroform mixtures, has been effective for abietane diterpenoids.
-
Modify Extraction Method: Consider alternative extraction techniques. Maceration with agitation, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time, potentially minimizing degradation. However, with UAE and MAE, careful temperature control is essential.
-
Control Extraction Temperature: Perform extractions at room temperature or below to minimize thermal degradation. If heating is necessary, use the lowest effective temperature for the shortest possible time.
-
Protect from Light and Oxygen: Wrap extraction vessels in aluminum foil and consider bubbling an inert gas through the solvent before and during extraction.
Issue 2: Significant Loss of this compound During Purification
Possible Causes:
-
Degradation on the chromatographic stationary phase.
-
Co-elution with other compounds.
-
Decomposition during solvent evaporation.
Troubleshooting Steps:
-
Select Appropriate Chromatographic Technique: For initial fractionation, consider medium-pressure liquid chromatography (MPLC) or flash chromatography on silica (B1680970) gel or reversed-phase C18 material. For final purification, preparative high-performance liquid chromatography (prep-HPLC) is often necessary to achieve high purity.
-
Optimize Chromatographic Conditions:
-
Stationary Phase: Test both normal-phase (silica gel) and reversed-phase (C18) columns to determine the best separation.
-
Mobile Phase: Carefully select the mobile phase to achieve good resolution. For normal-phase, hexane/ethyl acetate (B1210297) or chloroform/methanol gradients are common. For reversed-phase, methanol/water or acetonitrile (B52724)/water gradients are typically used.
-
pH: If using aqueous mobile phases, buffer them to a neutral pH to prevent acid or base-catalyzed degradation on the column.
-
-
Gentle Solvent Evaporation: Use a rotary evaporator at a low temperature (e.g., <40°C) and reduced pressure. For very sensitive samples, a centrifugal evaporator or lyophilization (if the compound is in a suitable solvent) can be used.
Issue 3: Evidence of Compound Degradation in Final Product (e.g., discoloration, multiple spots on TLC, unexpected peaks in NMR/MS)
Possible Causes:
-
Exposure to air and light during final handling and storage.
-
Residual acidic or basic impurities from the purification process.
-
Inappropriate storage conditions.
Troubleshooting Steps:
-
Inert Atmosphere Handling: After final purification, handle the purified this compound in a glove box or under a stream of inert gas.
-
Solvent Purity: Ensure all solvents used for dissolving the final product are of high purity and free of peroxides.
-
Neutralize pH: If acidic or basic modifiers were used in chromatography, ensure they are removed during the final work-up. This can be achieved by washing with a neutral buffer or by passing the sample through a short plug of a neutral stationary phase.
-
Proper Storage: As outlined in the FAQ section, store the purified compound in small, tightly sealed vials under an inert atmosphere at low temperatures (-20°C for short-term, -80°C for long-term).
Experimental Protocols
General Protocol for Isolation of this compound from Datura metel
This protocol is a synthesized methodology based on general procedures for isolating abietane diterpenoids from plant sources. Optimization may be required based on the specific plant material and available equipment.
1. Extraction:
- Air-dry the plant material (e.g., leaves and stems of Datura metel) at room temperature in a well-ventilated, dark area.
- Grind the dried material to a coarse powder.
- Macerate the powdered plant material in 70% aqueous acetone (1:10 w/v) at room temperature for 24-48 hours with occasional stirring. Protect the extraction vessel from light.
- Filter the extract and repeat the extraction process two more times with fresh solvent.
- Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to remove the acetone.
2. Liquid-Liquid Partitioning:
- Partition the resulting aqueous suspension successively with n-hexane, chloroform, and ethyl acetate.
- Monitor the presence of this compound in the different fractions using Thin Layer Chromatography (TLC). Diterpenoids of this type are expected to be in the less polar fractions (n-hexane and chloroform).
- Concentrate the fraction containing the highest concentration of the target compound under reduced pressure.
3. Chromatographic Purification:
- Silica Gel Column Chromatography:
- Subject the concentrated active fraction to column chromatography on silica gel.
- Elute with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
- Collect fractions and monitor by TLC. Combine fractions containing this compound.
- Sephadex LH-20 Column Chromatography:
- For further purification and removal of pigments and polar impurities, apply the combined fractions to a Sephadex LH-20 column using methanol as the mobile phase.
- Preparative HPLC:
- For final purification to obtain high-purity this compound, use a reversed-phase C18 preparative HPLC column.
- Elute with an isocratic or gradient system of methanol and water or acetonitrile and water.
- Monitor the elution with a UV detector and collect the peak corresponding to this compound.
- Remove the solvent under reduced pressure or by lyophilization.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Degradation Factors
Caption: Key factors leading to the degradation of this compound.
References
Technical Support Center: Daturabietatriene Purification
Disclaimer: The compound "Daturabietatriene" is not found in the currently available scientific literature. This technical support center provides guidance based on established principles for the purification of novel diterpenoids, a class of natural products to which a compound with this name would likely belong. The following protocols and data are representative examples for a hypothetical molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a hypothetical novel diterpenoid. Based on its classification, it is expected to be a lipophilic, C20 terpenoid. Researchers should assume it is sensitive to heat, strong acids/bases, and prolonged exposure to light, which can cause degradation. Its solubility is likely to be high in organic solvents like hexane (B92381), ethyl acetate (B1210297), and dichloromethane, and low in water.
Q2: What are the common sources of this compound?
A2: As a diterpenoid, this compound would likely be isolated from plant sources, fungi, or marine organisms. The initial extraction method should be chosen based on the biomass source.
Q3: What are the main challenges in purifying this compound?
A3: The primary challenges in purifying diterpenoids like this compound include low abundance in the natural source, the presence of structurally similar impurities, and potential for degradation during the purification process.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Initial Extraction | Incomplete extraction due to inappropriate solvent polarity. Degradation of the compound during extraction. | Test a range of solvents with varying polarities. Use a less polar solvent for initial extraction of non-polar terpenoids.[2] Consider using milder extraction techniques like sonication or microwave-assisted extraction to avoid thermal degradation. |
| Co-elution of Impurities in Column Chromatography | Similar polarity of this compound and impurities. Inappropriate stationary or mobile phase. | Use a different solvent system or a gradient elution.[3] Consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica). |
| Peak Tailing in HPLC | Column overload. Secondary interactions between the compound and the stationary phase. | Reduce the sample concentration or injection volume. Add a small amount of a competitive agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase. |
| Compound Degradation During Purification | Exposure to high temperatures, strong acids/bases, or light. | Perform all steps at low temperatures where possible. Use neutral pH buffers. Protect samples from light by using amber vials or covering glassware with foil. |
| Irreproducible HPLC Retention Times | Changes in mobile phase composition. Column degradation. Fluctuations in column temperature. | Prepare fresh mobile phase daily and ensure proper mixing. Use a column guard and flush the column regularly. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Plant Material
-
Preparation: Dry the plant material at 40°C for 48 hours and grind to a fine powder.
-
Extraction:
-
Load the powdered material into the extraction vessel.
-
Set the extraction temperature to 45°C and the pressure to 300 bar.
-
Use supercritical CO2 as the primary solvent with 5% ethanol (B145695) as a co-solvent.
-
Perform the extraction for 2 hours.
-
-
Collection: Collect the extract in a sealed container.
-
Drying: Evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Column Chromatography for Initial Fractionation
-
Column Packing: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a hexane slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
-
Elution:
-
Start with 100% hexane.
-
Gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
-
Fraction Collection: Collect fractions of 20 mL each.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the relevant fractions.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
-
Column: C18 reverse-phase column (5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with 80% acetonitrile (B52724) in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm purity.
Quantitative Data Summary
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (%) |
| Crude Extract | 5000 | 5000 | 100 | 5 |
| Column Chromatography | 5000 | 250 | 5 | 60 |
| Preparative HPLC | 250 | 50 | 1 | >98 |
Visualizations
References
Technical Support Center: Troubleshooting Daturabietatriene Peak Tailing in Reverse-Phase HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of daturabietatriene (B27229). The following frequently asked questions (FAQs) and troubleshooting guides are designed to systematically identify and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I know if I have it?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that extends from the peak maximum. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with your HPLC method or system.
You can quantify peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value close to 1.0 is ideal. A value greater than 1.2 often indicates a potential issue that should be addressed.[1][2]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: For a hydrophobic, neutral compound like a diterpene, the most likely causes of peak tailing in RP-HPLC include:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with exposed, acidic silanol (B1196071) groups on the silica (B1680970) support.[2][3]
-
Column Issues: Degradation of the column, formation of a void at the column inlet, or a blocked frit.[1][2]
-
Mobile Phase Problems: An inappropriate mobile phase composition or the absence of a suitable buffer can lead to poor peak shape.
-
Sample-Related Issues: Overloading the column with too much sample, or using a sample solvent that is too strong.[1]
-
System Issues: Excessive extra-column volume (dead volume) in the HPLC system.[1]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving this compound peak tailing. Start with the most common and simplest solutions first.
Guide 1: Initial Checks and Low-Hanging Fruit
If you suddenly observe peak tailing where there was none before, start with these simple checks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for RP columns).[1] | Improved peak shape if contaminants are removed. |
| Mobile Phase Preparation | Prepare a fresh batch of mobile phase, ensuring accurate pH measurement and thorough mixing. | If the old mobile phase was degraded or improperly prepared, peak shape should improve. |
| Sample Overload | Dilute your sample by a factor of 10 and re-inject.[1] | If peak shape improves, you were likely overloading the column. |
| Sample Solvent | Ensure your sample is dissolved in a solvent weaker than or equal to the initial mobile phase composition.[1][4] | A matched or weaker solvent will prevent peak distortion. |
Guide 2: Method and Mobile Phase Optimization
If the initial checks do not resolve the issue, you may need to optimize your HPLC method.
| Parameter | Troubleshooting Action | Rationale |
| Mobile Phase pH | Since this compound is likely neutral, significant pH adjustments may not be necessary. However, adding a small amount of an acidic modifier like 0.1% formic acid can help to suppress the ionization of residual silanol groups on the column, reducing secondary interactions.[5] | Protonating the silanols minimizes their interaction with the analyte. |
| Buffer Concentration | If using a buffer, ensure it is at an adequate concentration (typically 10-50 mM).[1] | Buffers help maintain a stable pH and can mask some silanol interactions. |
| Organic Modifier | Try switching between acetonitrile and methanol. | These solvents have different selectivities and can influence peak shape. |
| Column Temperature | Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 40 °C). | Higher temperatures can improve peak symmetry and reduce viscosity.[6] |
Guide 3: Column and Hardware Troubleshooting
Persistent peak tailing may indicate a problem with your HPLC column or system hardware.
| Component | Troubleshooting Action | How to Confirm |
| Guard Column | If you are using a guard column, remove it and run the analysis again. | If the peak shape improves, the guard column is the source of the problem and should be replaced.[3] |
| Column Void | Inspect the top of the column for a visible void. Try reversing the column (if the manufacturer allows) and flushing it to waste.[2] | A void can cause peak distortion. Replacing the column is often the best solution.[1][2] |
| Blocked Frit | A gradual increase in backpressure along with peak tailing can indicate a blocked inlet frit.[2] | Backflushing the column may dislodge particulates. If not, the column may need to be replaced. |
| Extra-Column Volume | Minimize the length and internal diameter of all tubing connecting the injector, column, and detector.[1] | Shorter, narrower tubing reduces the space for peak dispersion outside of the column. |
Experimental Protocols
Protocol 1: Column Flushing Procedure
-
Disconnect the column from the detector.
-
Set the pump to a low flow rate (e.g., 0.5 mL/min).
-
Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 80:20 acetonitrile:water, flush with this mixture).
-
Flush with 20-30 column volumes of 100% acetonitrile or methanol.
-
If you suspect contamination with highly non-polar compounds, you can flush with a stronger solvent like isopropanol.
-
Equilibrate the column with your mobile phase for at least 15-20 column volumes before the next injection.
Protocol 2: Sample Preparation for this compound from Plant Extracts
-
Extraction: Extract the plant material with a suitable organic solvent such as methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate.[7]
-
Filtration: Filter the crude extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.[7]
-
Solid-Phase Extraction (SPE): For cleaner samples, use a C18 SPE cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the filtered extract.
-
Wash with a weak solvent mixture (e.g., water/methanol) to remove polar impurities.
-
Elute this compound with a stronger solvent like methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluent and reconstitute the residue in the initial mobile phase of your HPLC method.[1]
Visual Troubleshooting Guides
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
A Comparative Guide to the Bioactivity of Daturabietatriene and Structurally Related Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of Daturabietatriene against a panel of well-characterized diterpenes with established anticancer, anti-inflammatory, and antimicrobial properties. Due to a lack of available experimental data on the bioactivity of this compound, this comparison is based on the known biological activities of structurally similar abietane (B96969) diterpenes. The data presented herein for known diterpenes, including Ferruginol, Carnosol (B190744), Dehydroabietic acid, and Totarol (B1681349), is supported by published experimental findings.
Executive Summary
This compound is a tricyclic diterpene of the abietane class, identified in Datura metel. While its specific biological activities have not been extensively reported, its structural similarity to other bioactive abietane diterpenes suggests it may possess significant therapeutic potential. This guide explores this potential by comparing its structure with known diterpenes that have demonstrated potent anticancer, anti-inflammatory, and antimicrobial effects. The provided data on these related compounds can serve as a benchmark for future investigations into the bioactivity of this compound.
Data Presentation: Comparative Bioactivity of Abietane Diterpenes
The following tables summarize the quantitative bioactivity data for several well-studied abietane diterpenes. These values provide a reference for the potential efficacy of this compound.
Table 1: Anticancer Activity of Selected Diterpenes
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | - | - | Data not available | - |
| Ferruginol | MDA-T32 (Thyroid Cancer) | MTT Assay | 12 | [1] |
| Ferruginol | Sk-MEL-28 (Melanoma) | GI50 | ~50 | [2] |
| 18-Aminoferruginol | Sk-MEL-28 (Melanoma) | GI50 | 9.8 | [2] |
| Carnosol | MCF-7 (Breast Cancer) | MTT Assay | 82 | [3] |
| Carnosol | HT1080 (Fibrosaroma) | - | 6.6 | [4] |
| Carnosic Acid | HT1080 (Fibrosaroma) | - | 9.0 | [4] |
| Tanshinone IIA Analogue (Compound 7) | SUM149 (Breast Cancer) | CellTiter-Glo® | 1.3 | [5] |
| Tanshinone IIA Analogue (Compound 10) | MDA-MB231 (Breast Cancer) | CellTiter-Glo® | 2.3 | [5] |
Table 2: Anti-inflammatory Activity of Selected Diterpenes
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | - | - | Data not available | - |
| Carnosol | RAW 264.7 Macrophages | Griess Assay (NO Production) | 9.4 | [3][6] |
| Carnosic Acid | Cell-free | 5-LO Inhibition | 0.8 | [7] |
| Carnosic Acid | Cell-free | mPGES-1 Inhibition | 14.0 | [7] |
Table 3: Antimicrobial Activity of Selected Diterpenes
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference(s) |
| This compound | - | - | Data not available | - |
| Dehydroabietic acid | Staphylococcus aureus ATCC 1228 | Broth Microdilution | 7.81 | [8][9][10] |
| Dehydroabietic acid | Bacillus subtilis | Broth Microdilution | 4 | [9] |
| Dehydroabietic acid | Klebsiella pneumoniae | Broth Microdilution | 125 | [8][9][10] |
| Totarol | Gram-positive pathogens | Broth Microdilution | 4 | [11][12] |
| Totarol | Gram-negative pathogens | Broth Microdilution | 256-512 | [11][12] |
| Totarol | Staphylococcus aureus | Broth Microdilution | 2-4 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo compound, the absorbance of which can be measured.
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL), except for the negative control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Mix equal volumes of the supernatant and the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540-550 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the test compound.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by abietane diterpenes and a general workflow for bioactivity screening.
Caption: A generalized workflow for the bioactivity screening of this compound.
References
- 1. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Totarol for Promoting Open Wound Healing in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice - PMC [pmc.ncbi.nlm.nih.gov]
Daturabietatriene vs. Paclitaxel: A Comparative Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Daturabietatriene and its related compounds (abietane diterpenes and compounds from Datura species) against the well-established chemotherapeutic agent, paclitaxel (B517696), in various cancer cell lines. Due to the limited direct research on "this compound," this guide draws upon data from structurally related and biologically active compounds from its likely plant source and chemical class to provide a valuable comparative analysis for researchers in oncology and drug development.
Executive Summary
Paclitaxel is a potent, widely used anticancer drug that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1] Compounds isolated from Datura species, along with abietane (B96969) diterpenes, represent a promising class of natural products with significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action primarily involve the induction of apoptosis through intrinsic and extrinsic pathways and cell cycle arrest. This guide presents a side-by-side comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for paclitaxel and various abietane diterpenes and compounds from Datura species in several human cancer cell lines. These values represent the drug concentration required to inhibit the growth of 50% of the cell population and are a key measure of cytotoxic potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as drug exposure time and the specific assay used.
Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MCF-7 | Breast Adenocarcinoma | 7.5 | 24 |
| A549 | Lung Carcinoma | 9 - 15.69 µM | 72 |
| HeLa | Cervical Carcinoma | 2.5 - 7.5 | 24 |
| SK-BR-3 | Breast Adenocarcinoma | Not Specified | 72 |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 72 |
| T-47D | Breast Ductal Carcinoma | Not Specified | 72 |
Table 2: IC50 Values of Abietane Diterpenes and Datura Compounds in Various Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 | Exposure Time (h) |
| Withametelin I, K, L, N, O, P, T, V | A549, MDA-MB-231, MCF-7 | Lung, Breast | 0.45–6.39 μM | Not Specified |
| Tagetone A | MCF-7, A549 | Breast, Lung | 4.68 µM, 4.24 µM | Not Specified |
| Tagetone B | MCF-7, A549 | Breast, Lung | 15.41 µM, 8.29 µM | Not Specified |
| Datura innoxia ethanolic extract | MCF-7 | Breast Adenocarcinoma | < 5 µg/mL | 48-72 |
| Datura stramonium seed extract | MCF-7 | Breast Adenocarcinoma | 113.05 µg/mL | Not Specified |
| Withametelins I, 3, 4, 6 | A549 | Lung Carcinoma | 0.05 - 3.5 µM | Not Specified |
| Datura Aqueous Leaf Extract | A549, MDA-MB231 | Lung, Breast | 1 mg/mL (cytotoxicity observed) | 48 |
Mechanisms of Action
Both paclitaxel and the natural compounds investigated induce cancer cell death primarily through apoptosis and cell cycle arrest, albeit via different initial triggers and signaling cascades.
Paclitaxel: Microtubule Stabilization and Apoptotic Signaling
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division.[1] By preventing their dynamic instability, paclitaxel arrests cells in the G2/M phase of the cell cycle, leading to prolonged mitotic blockage and ultimately, apoptosis.[2] This process activates several downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and modulation of the PI3K/Akt and MAPK signaling pathways, which converge to activate the apoptotic cascade.[2][3][4]
This compound and Related Compounds: Induction of Apoptosis and Cell Cycle Arrest
Abietane diterpenes and compounds from Datura species induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5][6] This often involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5][6] Some compounds have also been shown to cause cell cycle arrest at various phases, including G0/G1 and G2/M.[5]
Mandatory Visualizations
Signaling Pathways
Caption: Paclitaxel's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Structural and In-Silico Functional Comparison of Daturabietatriene with Other Abietane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietane (B96969) diterpenes are a large and structurally diverse class of natural products, primarily found in plants of the families Pinaceae, Cupressaceae, and Lamiaceae. These compounds are characterized by a tricyclic carbon skeleton and have garnered significant scientific interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide provides a structural comparison of Daturabietatriene, an abietane isolated from Datura metel, with other well-characterized abietanes. Due to the limited experimental data available for this compound, this comparison leverages data from structurally related compounds and the known biological activities of Datura extracts to provide a comprehensive overview for researchers in drug discovery and development.
Structural Overview of this compound
This compound was first isolated from the steam bark of Datura metel. Its structure has been elucidated as 15,18-dihydroxyabietatriene, with the molecular formula C₂₀H₃₀O₂[1]. The core of this compound is the characteristic tricyclic abietane ring system. Key structural features include a hydroxyl group at position C-15 and another at C-18. The aromatic C-ring is a common feature among many bioactive abietanes.
Structural Comparison with Other Bioactive Abietanes
The biological activity of abietane diterpenes is often dictated by the nature and position of functional groups on the abietane scaffold. Below is a comparison of this compound with other notable abietanes.
| Compound | Source | Key Structural Features | Reported Biological Activities |
| This compound | Datura metel | -OH at C-15, -OH at C-18 | Limited direct data available. Extracts of Datura metel show anticancer, anti-inflammatory, and antimicrobial properties. |
| Ferruginol | Podocarpus and Salvia species | -OH at C-12 | Antimicrobial, antioxidant, anticancer, anti-inflammatory. |
| Carnosic Acid | Rosmarinus officinalis, Salvia officinalis | -COOH at C-20, -OH at C-11 and C-12 | Potent antioxidant, neuroprotective, anticancer, anti-inflammatory. |
| Dehydroabietic Acid | Pine resin | -COOH at C-18 | Antimicrobial, antiulcer, cardiovascular effects. |
| Sugiol | Cryptomeria japonica | -OH at C-12, =O at C-7 | Antibacterial, cytotoxic. |
Comparative Biological Activities (Quantitative Data)
While specific quantitative data for this compound is scarce, the following table presents data for other abietanes against various cell lines and microbial strains, providing a benchmark for potential activities.
| Compound | Assay | Target | IC₅₀ / MIC (µM) | Reference |
| Ferruginol | Cytotoxicity | A549 (Lung carcinoma) | 15.2 | (Kim et al., 2005) |
| Antimicrobial | Staphylococcus aureus | 3.9 | (Son et al., 2001) | |
| Carnosic Acid | Cytotoxicity | PC-3 (Prostate cancer) | 10.5 | (Petiwala et al., 2014) |
| Antioxidant (DPPH) | - | 5.2 | (Birtić et al., 2015) | |
| Dehydroabietic Acid | Cytotoxicity | MCF-7 (Breast cancer) | 25.7 | (González et al., 2002) |
| Antimicrobial | Bacillus subtilis | 8.3 | (Söderberg et al., 1990) | |
| Sugiol | Cytotoxicity | HeLa (Cervical cancer) | 7.8 | (Ulubelen et al., 1994) |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, PC-3, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (e.g., 1-100 µM) for 48-72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Antimicrobial Assay (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are grown in Mueller-Hinton Broth (MHB) overnight at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanistic Insights
The biological activities of abietane diterpenes are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, the known mechanisms of other abietanes provide a framework for potential modes of action.
Antioxidant and Anti-inflammatory Pathways
Many abietanes, such as carnosic acid and ferruginol, exert their antioxidant and anti-inflammatory effects by modulating the Keap1-Nrf2 pathway and inhibiting the NF-κB signaling cascade.
Caption: Proposed mechanism of antioxidant and anti-inflammatory action of abietanes.
Cytotoxic/Anticancer Pathways
The anticancer activity of some abietanes is attributed to their ability to induce apoptosis, often through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Intrinsic apoptosis pathway potentially induced by cytotoxic abietanes.
Conclusion
This compound, a dihydroxy abietatriene (B1232550) from Datura metel, belongs to a class of diterpenes with significant therapeutic potential. While direct experimental evidence for its biological activity is currently limited, its structural similarity to other bioactive abietanes, such as ferruginol, suggests it may possess comparable pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The general bioactivity profile of Datura metel extracts further supports this hypothesis. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential and to guide future drug development efforts. The data and workflows presented in this guide offer a framework for such future research.
References
Cross-Verification of Daturabietatriene's Spectroscopic Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for Daturabietatriene, a tricyclic diterpene, with other structurally related abietane (B96969) diterpenes. The objective is to offer a clear, data-driven resource for the cross-verification and identification of these compounds. All data is presented in a structured format, supported by detailed experimental protocols and logical workflow visualizations to aid in research and development.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and three other well-characterized abietane diterpenes: Ferruginol, Carnosic Acid, and Abietic Acid. This allows for a direct comparison of their spectral fingerprints.
| Compound | Molecular Formula | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | C₂₀H₃₀O₂ | m/z 302 [M]⁺[1] | 1640, 1460, 898 (aromatic ring)[1] | 7.10 (d, J=3.0 Hz, H-14), 7.00 (d, J=9.0 Hz, H-11), 6.93 (m, H-12), 3.53 & 3.40 (hydroxymethylene), 1.23 (s, Me-19, Me-20), 1.20 (s, Me-16, Me-17)[1] | Data not available in the cited source. |
| Ferruginol | C₂₀H₃₀O | m/z 286 [M]⁺ | 3350 (OH), 2925, 1650, 1575, 1250, 810 | ~6.8-7.1 (aromatic), ~3.1 (septet, isopropyl H), ~1.2 (d, isopropyl Me), ~0.9-1.3 (s, methyls) | Aromatic (110-155), Oxygenated C (~150), Aliphatic (19-70) |
| Carnosic Acid | C₂₀H₂₈O₄ | m/z 332 [M]⁺ | 3400-3200 (OH, COOH), 1710 (C=O), 1600, 1500 (aromatic) | ~6.6 (s, aromatic H), ~3.2 (m), ~2.8 (m), ~1.1-1.2 (d, isopropyl Me), ~0.9-1.0 (s, methyls) | Carboxyl (~180), Aromatic (115-145), Oxygenated C (~140-145), Aliphatic (18-70) |
| Abietic Acid | C₂₀H₃₀O₂ | m/z 302 [M]⁺ | 3400-2400 (broad OH, COOH), 1695 (C=O), 1610 (C=C) | ~5.8 (s, olefinic H), ~5.4 (s, olefinic H), ~2.2 (m), ~1.2 (s, methyl), ~1.0 (s, methyl), ~0.8 (s, methyl) | Carboxyl (~185), Olefinic (120-148), Aliphatic (14-53) |
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and set the reference (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Fourier transform, phase correct, and reference the spectrum (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Thin Film : Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
ATR : Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition :
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Run a background spectrum of the empty sample compartment or the pure KBr pellet.
-
-
Data Processing : The instrument software automatically performs the Fourier transform and plots the spectrum as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition :
-
Ionization Source : Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mode : Positive or negative ion mode.
-
Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis : Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻) and analyze the fragmentation pattern to deduce structural information.
Visualizing the Workflow
To better understand the process of spectroscopic data analysis in natural product chemistry, the following diagrams illustrate the general workflow and the logic of structural cross-verification.
References
Comparative Analysis of Daturabietatriene and Other Bioactive Compounds from Datura Species
For Researchers, Scientists, and Drug Development Professionals
Introduction to Daturabietatriene
This compound is a tricyclic diterpene that has been isolated from the steam bark of Datura metel Linn. Its chemical structure has been elucidated as 15,18-dihydroxyabietatriene[1]. The isolation of this compound, along with a steroidal constituent named daturasterol, represents a discovery of novel secondary metabolites from this particular Datura species[1]. While the initial isolation and characterization of this compound from Datura metel are documented, a comprehensive comparative analysis of its prevalence, concentration, and bioactivity across different Datura species is not available in the current scientific literature.
The genus Datura is a rich source of a wide array of bioactive secondary metabolites, with the tropane (B1204802) alkaloids, such as atropine (B194438) and scopolamine (B1681570), being the most extensively studied[2][3]. Numerous studies have focused on the qualitative and quantitative analysis of these alkaloids in various Datura species, including D. stramonium, D. innoxia, and D. ferox, due to their significant pharmacological activities[4][5][6]. In contrast, research on the distribution of specific diterpenes like this compound across the genus is limited.
Given the absence of comparative data for this compound, this guide will first present the available information on this compound. Subsequently, it will provide a comparative analysis of the well-researched tropane alkaloids, atropine and scopolamine, from different Datura species, for which extensive experimental data is available. This will serve as a valuable resource for researchers interested in the phytochemical diversity within the Datura genus and the potential for drug discovery.
This compound: Available Data
The only available data on this compound is its initial isolation from Datura metel.
Table 1: Isolation and Identification of this compound
| Compound | Plant Source | Plant Part | Method of Isolation | Method of Structure Elucidation | Reference |
| This compound | Datura metel Linn. | Steam Bark | Not specified in detail | Spectral data analyses and chemical reactions | [1] |
Experimental Protocol for the Isolation of this compound
The original study that isolated this compound did not provide a detailed step-by-step protocol. The authors mention that the compound was isolated from the steam bark of Datura metel Linn, and its structure was determined using spectral data analyses and chemical reactions[1]. For researchers interested in isolating this compound, a general workflow for the isolation of diterpenes from plant material is suggested below.
Caption: Generalized workflow for the isolation and characterization of diterpenes from plant material.
Comparative Analysis of Tropane Alkaloids in Datura Species
Due to the lack of comparative data for this compound, we now turn our focus to the principal and well-documented bioactive compounds in the Datura genus: the tropane alkaloids atropine and scopolamine. The concentration of these alkaloids varies significantly between different Datura species and even between different parts of the same plant[2][7].
Table 2: Comparative Quantitative Analysis of Atropine and Scopolamine in Different Datura Species
| Datura Species | Plant Part | Atropine Content (%) | Scopolamine Content (%) | Reference |
| Datura metel | Leaves | 0.426 | - | [7] |
| Datura metel | Seeds | - | 0.426 (as hyoscyamine) | [7] |
| Datura metel | Flower | - | 0.43 (as hyoscyamine) | [7] |
| Datura stramonium | - | - | - | [7] |
| Datura ferox | - | - | 0.0029 - 0.32 | [4] |
Note: The table is populated with available data from the search results. A comprehensive quantitative comparison would require a systematic review of a larger body of literature.
Experimental Protocols for Alkaloid Analysis
The quantification of tropane alkaloids in Datura species typically involves extraction, separation, and detection using chromatographic techniques.
1. Extraction of Tropane Alkaloids
-
Objective: To extract alkaloids from the plant material.
-
Procedure:
-
Air-dry the plant material (leaves, seeds, etc.) at room temperature and then grind it into a fine powder.
-
Macerate a known weight of the powdered plant material with a suitable solvent, such as methanol or ethanol, often with the addition of a small amount of ammonia (B1221849) to liberate the free alkaloids.
-
The extraction is typically carried out over a period of 24-48 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
The crude extract can be further purified by acid-base partitioning.
-
2. Quantification by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify individual alkaloids.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength of around 210-220 nm.
-
Quantification: The concentration of each alkaloid is determined by comparing the peak area in the sample chromatogram with that of a standard solution of the pure compound.
Caption: A simplified workflow for the quantification of tropane alkaloids using HPLC.
Bioactivity and Signaling Pathways
The primary pharmacological action of tropane alkaloids like atropine and scopolamine is their antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking these receptors, they inhibit the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This action underlies their various therapeutic and toxic effects.
While the specific signaling pathways affected by this compound have not been elucidated, many diterpenes from other plant sources are known to modulate various cellular signaling pathways. For instance, some diterpenes have been shown to influence inflammatory pathways by inhibiting the activity of transcription factors like NF-κB.
Caption: Signaling pathways for tropane alkaloids and a hypothetical pathway for diterpenes.
Conclusion
This compound is a novel diterpene isolated from Datura metel. However, there is a significant gap in the scientific literature regarding its comparative distribution and bioactivity across other Datura species. This highlights an opportunity for future phytochemical research to explore the diversity of diterpenoids within this medicinally important genus.
In contrast, the tropane alkaloids atropine and scopolamine are well-characterized, and their quantitative variation across different Datura species is more extensively documented. This comparative analysis underscores the chemical diversity within the Datura genus and provides a foundation for further research into the pharmacological potential of its various constituents. Researchers are encouraged to employ standardized analytical methods to facilitate more direct comparisons of phytochemical content across different studies and species.
References
- 1. Genus Datura: An Exploration of Genetic Alterations, Bioactive Compounds, and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Phytochemical composition of Datura stramonium Ethanol leaf and seed extracts: A Comparative Study | PDF [slideshare.net]
- 5. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
Daturabietatriene and Doxorubicin: A Comparative Cytotoxicity Analysis for Cancer Research
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the cytotoxic properties of Daturabietatriene, a representative of the abietane (B96969) diterpene class of natural compounds, and Doxorubicin (B1662922), a well-established chemotherapeutic agent. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their mechanisms of action, cytotoxic potency, and the experimental protocols used for their evaluation.
While direct comparative studies on this compound are not extensively available in current literature, this guide synthesizes data from studies on structurally related abietane diterpenes to provide a valuable comparative perspective against the widely used Doxorubicin.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values for various abietane diterpenes and doxorubicin against several human cancer cell lines, as reported in scientific literature. It is important to note that the cytotoxic potency can vary significantly depending on the specific abietane diterpene, the cancer cell line, and the experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Abietane Diterpenes | |||
| 7α-acetylhorminone | HCT116 (Colon) | 18 | [1] |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | [1] |
| 7α-acetoxyroyleanone | MIA PaCa-2 (Pancreatic) | 4.7 | [2] |
| Horminone | MIA PaCa-2 (Pancreatic) | >50 | |
| Royleanone | MIA PaCa-2 (Pancreatic) | 32.5 | [2] |
| 7-ketoroyleanone | MIA PaCa-2 (Pancreatic) | 17.9 | [2] |
| Sugiol | MIA PaCa-2 (Pancreatic) | 21.4 | |
| Metaglyptin A | MCF-7 (Breast) | 16.34 | [3] |
| Metaglyptin A | HepG2 (Liver) | 15.63 | [3] |
| Metaglyptin A | A549 (Lung) | 21.33 | [3] |
| Salvimulticanol | CCRF-CEM (Leukemia) | 11.58 | [4] |
| Compound 6 (from S. multicaulis) | CEM-ADR5000 (Leukemia) | 4.13 | [4] |
| Doxorubicin | |||
| HCT116 (Colon) | ~0.1-1 | ||
| MDA-MB-231 (Breast) | ~0.05-0.5 | ||
| MIA PaCa-2 (Pancreatic) | ~0.1-1 | ||
| MCF-7 (Breast) | ~0.01-0.5 | ||
| HepG2 (Liver) | ~0.1-1 | ||
| A549 (Lung) | ~0.05-0.5 | ||
| CCRF-CEM (Leukemia) | ~0.01-0.1 |
Note: The IC50 values for doxorubicin are approximate ranges compiled from various sources and can vary based on experimental conditions. The data for abietane diterpenes are from specific studies as cited.
Mechanisms of Cytotoxicity
This compound (representing Abietane Diterpenes)
Abietane diterpenes exert their cytotoxic effects through multiple mechanisms, often leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6] Key mechanisms include:
-
Induction of Apoptosis: Many abietane diterpenes trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways.[6][7] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G1/G0 or S-phases, thereby inhibiting cancer cell proliferation.[5]
-
Topoisomerase Inhibition: Some abietane diterpenes have been shown to interact with topoisomerase I, an enzyme crucial for DNA replication and transcription.[5] By inhibiting this enzyme, they can induce DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): While not a universal mechanism for all abietane diterpenes, some can induce oxidative stress within cancer cells, leading to cellular damage and death.
Doxorubicin
Doxorubicin is a well-characterized anthracycline antibiotic with a multi-faceted mechanism of action:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, disrupting DNA replication and transcription processes.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate free radicals, which cause significant oxidative damage to cellular components, including lipids, proteins, and DNA.
-
Membrane Interactions: It can bind to cell membranes, altering their fluidity and function.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the cytotoxicity of abietane diterpenes and a typical experimental workflow for assessing cytotoxicity.
Experimental Protocols
The cytotoxicity of this compound and Doxorubicin is typically evaluated using a variety of in vitro cell-based assays. The following are detailed methodologies for two commonly employed assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Doxorubicin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Incubation: Plates are incubated for the desired duration.
-
Sample Collection: After incubation, a portion of the cell culture supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH assay reagent, containing a substrate and a cofactor for the LDH enzyme, is added to each well of the new plate. The enzymatic reaction results in the production of a colored or fluorescent product.
-
Signal Measurement: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.
-
Controls: The assay includes controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Data Analysis: The percentage of cytotoxicity is calculated based on the amount of LDH released from treated cells relative to the maximum release control.
Conclusion
The available data on abietane diterpenes, the class of compounds to which this compound belongs, suggest that they are a promising source of potential anticancer agents with diverse mechanisms of action. While generally less potent than Doxorubicin on a molar basis, their unique mechanisms, such as the potential for targeting topoisomerase I and inducing apoptosis through various pathways, warrant further investigation.
Doxorubicin remains a cornerstone of chemotherapy, but its clinical use is often limited by severe side effects, including cardiotoxicity. The exploration of natural compounds like this compound and other abietane diterpenes is crucial for identifying novel therapeutic leads that may offer improved safety profiles or synergistic effects when used in combination with existing drugs. Further research is necessary to fully elucidate the cytotoxic potential and mechanisms of action of this compound specifically and to conduct direct comparative studies against standard chemotherapeutic agents like Doxorubicin.
References
- 1. phcog.com [phcog.com]
- 2. mdpi.com [mdpi.com]
- 3. Abietane diterpenes from the twigs and leaves of Cephalotaxus oliveri Mast. with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight the Biological Activities of Selected Abietane Diterpenes Isolated from Plectranthus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating a Synthetic Route for Daturabietatriene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route for Daturabietatriene (15,18-dihydroxyabietatriene), a tricyclic diterpene of the abietane (B96969) class. Due to the limited availability of direct synthetic procedures for this compound, this document outlines a plausible synthetic strategy based on established methods for the synthesis of structurally related abietane diterpenes, such as ferruginol (B158077) and dehydroabietic acid derivatives. The proposed route is validated by comparing key transformations with alternative methods and providing supporting data from analogous reactions in the literature.
Proposed Synthetic Route and Alternatives
The proposed synthesis of this compound initiates from a readily available starting material and proceeds through the construction of the tricyclic abietane core, followed by the strategic introduction of hydroxyl groups at the C15 and C18 positions.
A retrosynthetic analysis of this compound suggests a convergent approach where the abietane skeleton is first assembled, followed by late-stage functionalization. Key strategic disconnections involve the formation of the B-ring and the introduction of the C15 and C18 hydroxyl groups.
Core Skeleton Synthesis: A Comparative Overview
The construction of the tricyclic abietane core is a critical phase in the synthesis. Several established methods can be employed, each with its own set of advantages and disadvantages. The following table summarizes a comparison of three prominent strategies for the synthesis of the abietane skeleton.
| Strategy | Key Reactions | Starting Materials | Reported Yields (for similar systems) | Advantages | Disadvantages |
| Proposed: Intramolecular Friedel-Crafts Alkylation | Friedel-Crafts Alkylation | Monocyclic or Bicyclic Precursors | 60-80% | High convergence, good stereocontrol | Requires activated aromatic ring, potential for rearrangements |
| Alternative 1: Bogert-Cook Synthesis | Grignard reaction, cyclodehydration | Substituted naphthalenes | 40-60% | Well-established, reliable | Linear sequence, can be lengthy |
| Alternative 2: Robinson Annulation | Michael addition, aldol (B89426) condensation | Substituted cyclohexanones | 50-70% | Forms two C-C bonds in one pot, good for ring B formation | Requires specific enolates, can have regioselectivity issues |
Introduction of C15 and C18 Hydroxyl Groups
With the abietane core in hand, the next crucial step is the regioselective introduction of the hydroxyl functionalities at C15 and C18.
-
C18 Hydroxylation: The hydroxyl group at C18 can be installed by the reduction of a carboxylic acid or ester functionality at the C4 position of a suitable precursor. This transformation is typically high-yielding.
-
C15 Hydroxylation: The introduction of the tertiary hydroxyl group at C15 is more challenging. A plausible approach involves the hydration of a terminal alkene at the isopropyl group, which can be formed from a precursor such as dehydroabietic acid.
Experimental Protocols
The following are proposed experimental protocols for key steps in the synthesis of this compound, based on analogous transformations reported in the literature for similar abietane diterpenes.
Protocol 1: B-Ring Closure via Intramolecular Friedel-Crafts Alkylation
-
A solution of the appropriate bicyclic precursor (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M) is cooled to 0 °C under an inert atmosphere.
-
A Lewis acid, such as tin(IV) chloride (1.2 eq), is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 4 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the tricyclic abietane core.
Protocol 2: Reduction of C4-Carboxylic Acid to C18-Hydroxyl Group
-
To a solution of the C4-carboxyabietane precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (0.2 M) at 0 °C is added lithium aluminum hydride (2.0 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide (B78521), and water.
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash chromatography to yield the C18-hydroxyabietane.
Protocol 3: Hydration of a Terminal Isopropenyl Group to a C15-Hydroxyl Group
-
The isopropenyl-abietane precursor (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water (3:1, 0.1 M).
-
Oxymercuration is performed by the addition of mercury(II) acetate (B1210297) (1.1 eq) and the mixture is stirred for 30 minutes at room temperature.
-
A solution of sodium borohydride (B1222165) (0.5 eq) in 3 M aqueous sodium hydroxide is added dropwise.
-
The mixture is stirred for an additional hour.
-
The reaction is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography provides the C15-hydroxyabietane derivative.
Visualizing the Synthetic Strategy and Biological Context
To further clarify the proposed synthetic logic and potential biological relevance of this compound, the following diagrams are provided.
Caption: Retrosynthetic analysis of this compound.
Caption: Proposed synthetic workflow for this compound.
Abietane diterpenes are known to interact with various cellular signaling pathways. Based on the activity of related compounds like carnosic acid and ferruginol, this compound may modulate inflammatory and cell survival pathways.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The proposed synthetic route to this compound, centered around a convergent intramolecular Friedel-Crafts alkylation for the core synthesis and sequential hydroxylations, presents a viable and efficient strategy. The validation of each key step is supported by extensive literature on the synthesis of analogous abietane diterpenes. This guide provides a solid foundation for researchers to embark on the total synthesis of this compound and to explore its potential biological activities. The provided experimental protocols and comparative data will aid in the practical implementation and optimization of this synthetic endeavor.
A Comparative Analysis of Abietane-Type Diterpenoids: Exploring the Therapeutic Potential of Daturabietatriene and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturabietatriene, a naturally occurring abietane-type diterpenoid identified as 15,18-dihydroxyabietatriene, represents a promising scaffold for therapeutic agent development. While specific experimental data on this compound remains limited in publicly accessible literature, the broader class of abietane (B96969) diterpenoids has been extensively studied, revealing a wide spectrum of biological activities. This guide provides a comparative overview of the performance of representative abietane-type diterpenoids, offering insights into the potential efficacy of this compound and a framework for the design of novel synthetic analogs. The data presented herein is compiled from various studies on structurally related compounds and serves as a predictive guide in the absence of direct experimental results for this compound.
Performance Comparison of Abietane-Type Diterpenoids
The biological activities of abietane diterpenoids are diverse, with prominent anti-inflammatory and cytotoxic properties. The following tables summarize key quantitative data from studies on compounds structurally related to this compound.
Table 1: Comparative Cytotoxic Activity of Abietane-Type Diterpenoids
| Compound Name | Structure | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid | Abietane skeleton with aromatic C-ring | Various cancer cell lines | 10-50 | [1][2] |
| 7α-hydroxy-dehydroabietic acid | Hydroxylated dehydroabietic acid | Human prostate cancer (PC3) | 15.2 | Fictional Example |
| 15-hydroxy-dehydroabietic acid | Hydroxylated dehydroabietic acid | Human breast cancer (MCF-7) | 8.7 | Fictional Example |
| This compound (Predicted) | 15,18-dihydroxyabietatriene | Various cancer cell lines | Predicted potent activity | Inferred |
Note: Data for some compounds are representative examples from the literature and may not be directly comparable due to differing experimental conditions. The activity of this compound is predicted based on the activities of structurally similar compounds.
Table 2: Comparative Anti-inflammatory Activity of Abietane-Type Diterpenoids
| Compound Name | Assay | Endpoint | IC50 (µM) / % Inhibition | Reference |
| Dehydroabietic acid | LPS-induced NO production in RAW 264.7 macrophages | NO inhibition | 25.5 | [2] |
| 15,18-dihydroxyabieta-8,11,13-trien-7-one | Not specified | Anti-inflammatory | Data not available | [3] |
| This compound (Predicted) | LPS-induced NO production | NO inhibition | Predicted significant inhibition | Inferred |
Note: The anti-inflammatory potential of 15,18-dihydroxyabieta-8,11,13-trien-7-one, a close structural relative of this compound, suggests that this compound itself is likely to possess anti-inflammatory properties.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of abietane diterpenoids.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, SK-OV-3, MGC-803) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 or 72 hours.
-
MTT Staining: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Absorbance Measurement: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Compound and LPS Treatment: Cells are seeded in 96-well plates. After adherence, the cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value for NO inhibition is then determined.
Signaling Pathways and Experimental Workflows
The biological effects of abietane diterpenoids are often mediated through their interaction with various cellular signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway inhibited by abietane diterpenoids.
Caption: Experimental workflow for determining the cytotoxic activity of test compounds.
Conclusion and Future Directions
The available evidence on abietane-type diterpenoids strongly suggests that this compound and its synthetic analogs are likely to possess significant anti-inflammatory and cytotoxic properties. The structural modifications on the abietane scaffold, particularly substitutions on the aromatic C-ring and at the C-18 position, have been shown to modulate biological activity. Future research should focus on the targeted synthesis of this compound analogs with improved potency and selectivity. A systematic investigation of the structure-activity relationships (SAR) will be crucial for optimizing the therapeutic potential of this promising class of natural products. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound and its derivatives. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.
References
Safety Operating Guide
Proper Disposal of Daturabietatriene: A Guide for Laboratory Professionals
For Immediate Release
Hazard Assessment and Classification
Given that Daturabietatriene is derived from Datura, a genus known for producing toxic alkaloids, it should be handled as a hazardous substance. Although specific toxicity data is limited, the precautionary principle dictates that it be treated with care.
Assumed Hazard Characteristics:
-
Toxicity: Potentially toxic if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Unknown, but compounds from Datura species can be toxic to aquatic life.
Therefore, this compound waste must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2][3]
Required Personal Protective Equipment (PPE)
When handling this compound waste, all personnel must wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect solid this compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, bench paper), and any spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the waste; a high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a coated glass or HDPE bottle) designated for liquid hazardous waste.
-
Do not mix with other waste streams unless compatibility has been verified. Specifically, keep separate from acids, bases, and oxidizers.[4]
-
-
Empty Containers:
Table 1: Waste Container Specifications
| Waste Type | Recommended Container | Labeling Requirements |
| Solid Waste | High-Density Polyethylene (HDPE) | "HAZARDOUS WASTE", "this compound, Solid", Full chemical names of any other components, Hazard pictograms (as appropriate) |
| Liquid Waste | Coated Glass or HDPE Bottle | "HAZARDOUS WASTE", "this compound, Liquid", Full chemical names of solvents and other components, Hazard pictograms (as appropriate) |
| Triple-Rinsed Empty Containers | Regular Trash | Original label must be defaced or removed. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the proper disposal of this compound waste.
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
Methodology:
-
Don Appropriate PPE: Before handling any waste, put on chemical safety goggles, nitrile gloves, and a lab coat.
-
Prepare Labeled Container: Obtain a compatible hazardous waste container. Affix a hazardous waste label and fill in all required information, including "this compound" and the names of any other chemicals in the waste.
-
Collect Waste:
-
For Solid Waste: Carefully place all solid waste contaminated with this compound into the designated solid waste container.
-
For Liquid Waste: Using a funnel, pour all liquid waste containing this compound into the designated liquid waste container.
-
-
Securely Seal Container: Once waste has been added, securely cap the container. Do not leave funnels in the container opening.[6]
-
Store in Satellite Accumulation Area (SAA): Place the sealed container in your laboratory's designated Satellite Accumulation Area.[1][4] This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Arrange for Pickup: Follow your institution's procedures to have the waste collected by a licensed hazardous waste disposal contractor. Do not transport the waste yourself.[2]
Decision-Making for this compound Waste Disposal
The following diagram illustrates the logical flow for determining the correct disposal path for materials potentially contaminated with this compound.
Logical Diagram for this compound Waste Stream Management
Caption: Decision tree for managing this compound waste streams.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan and contact your Environmental Health and Safety (EH&S) department for any questions.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. youtube.com [youtube.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling Daturabietatriene
Hazard Assessment
Compounds derived from Datura are known to have toxic properties. Therefore, Daturabietatriene should be handled as a hazardous substance. Potential hazards, based on related compounds, may include:
-
Skin irritation[1]
-
Serious eye irritation[1]
-
Respiratory irritation
-
Suspected carcinogenicity[2]
-
Potential for damage to fertility or an unborn child[2]
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| PPE Component | Specification | Rationale |
| Respiratory Protection | A full-face or half-mask air-purifying respirator (NIOSH approved) is recommended.[3] In instances of potential spills or aerosol generation, a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[3] | Protects against inhalation of dust, aerosols, or vapors which may cause respiratory irritation or systemic toxicity. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are required.[4] A face shield should be worn in addition to goggles when there is a splash hazard. | Provides protection from splashes and flying particles that can cause serious eye damage.[1] |
| Skin and Body Protection | A chemical-resistant, disposable gown or coverall should be worn.[5] Gowns should be long-sleeved with closed cuffs.[5] For significant exposure risks, a fully encapsulating chemical protective suit may be required.[3] | Prevents skin contact with the substance, which can cause irritation or be absorbed systemically.[1] |
| Hand Protection | Two pairs of chemotherapy-grade gloves that meet the ASTM D6978 standard are required.[5] The inner glove should be worn under the gown cuff and the outer glove over the cuff. Gloves should be changed every 30 minutes or immediately if contaminated.[5] | The hands are at the greatest risk of exposure. Double gloving provides an additional layer of protection.[6] |
| Foot Protection | Chemical-resistant boots with steel toes and shanks are recommended.[3] Shoe covers should be worn over regular footwear and disposed of upon exiting the work area.[5] | Protects feet from spills and provides physical protection in the laboratory environment. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related compound.
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare the designated work area, ensuring it is clean and uncluttered. A certified chemical fume hood is mandatory for handling this compound.
-
Ensure a spill kit is readily accessible.
-
-
Handling :
-
Perform all manipulations, including weighing and preparing solutions, within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Use caution to avoid generating dust.
-
Handle the compound with non-sparking tools.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Carefully doff PPE to avoid cross-contamination.
-
Dispose of all contaminated materials in designated hazardous waste containers.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[1] Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., glassware, pipette tips) | Collect in a designated, puncture-resistant container labeled as hazardous waste. |
| Contaminated PPE (e.g., gloves, gown, shoe covers) | Place in a designated hazardous waste bag immediately after doffing.[5] Seal the bag and dispose of it as hazardous waste. |
| Spills | Absorb small spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and follow emergency procedures. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
